BRD4884
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDNONWGMYBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD4884: A Technical Guide to its Mechanism of Action as a Kinetically Selective HDAC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4884 is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs) with a unique mechanism of action characterized by kinetic selectivity for HDAC2 over the highly homologous HDAC1. This property makes it a valuable tool for dissecting the specific roles of HDAC2 in cellular processes and a potential therapeutic agent for cognitive disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Selective HDAC Inhibition
This compound exerts its biological effects through the direct inhibition of Class I histone deacetylases, with a pronounced selectivity for HDAC1 and HDAC2.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5]
By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which relaxes the chromatin structure and facilitates gene expression.[6] This epigenetic modulation is believed to underlie the compound's effects on neuronal function and cognition.[6][7]
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of histone acetylation and subsequent gene transcription. The workflow can be visualized as a direct, linear pathway.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity and kinetic selectivity of this compound have been quantitatively characterized through various biochemical assays. The data highlights its potent inhibition of HDAC1 and HDAC2, with significantly weaker activity against HDAC3, and a notable kinetic advantage for HDAC2 binding.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference(s) |
| IC50 | 29 nM | 62 nM | 1090 nM (1.09 µM) | [1][2][3][4][8] |
| Binding Half-life (t½) | 20 minutes | 143 minutes | Not Reported | [2][6] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to elucidate the mechanism of action of this compound.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.
Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue and a quenched fluorophore, is incubated with the HDAC enzyme. Deacetylation of the substrate by the HDAC allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the fluorogenic HDAC substrate and the developer enzyme in the assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Dilute the purified recombinant HDAC1, HDAC2, and HDAC3 enzymes to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Plot the percentage of HDAC activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Neuronal Histone Acetylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the acetylation status of specific histone residues in primary neuronal cells.[1]
Principle: Primary neurons are treated with this compound, and the total histone proteins are extracted. Western blotting is then used to detect and quantify the levels of specific acetylated histones (e.g., acetylated H3K9 and H4K12) relative to the total histone levels.
Protocol:
-
Primary Neuronal Cell Culture:
-
Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic mice or rats.
-
Plate the dissociated neurons on poly-D-lysine-coated culture dishes in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Treatment:
-
After a specified number of days in vitro (e.g., 7-10 days), treat the neuronal cultures with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 24 hours).[1]
-
-
Histone Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclei by centrifugation.
-
Extract histone proteins from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15-18%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated H3K9, acetylated H4K12, and a loading control (e.g., total histone H3 or H4).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone bands to the intensity of the corresponding total histone bands.
-
Compare the levels of histone acetylation in this compound-treated cells to the vehicle-treated controls.
-
In Vivo Cognitive Enhancement Study (Contextual Fear Conditioning in CK-p25 Mice)
This experiment evaluates the ability of this compound to rescue cognitive deficits in a mouse model of neurodegeneration.[1]
Principle: The CK-p25 mouse model exhibits severe cognitive impairment. Contextual fear conditioning is a behavioral paradigm used to assess fear-associated learning and memory. The mice learn to associate a specific environment (the context) with an aversive stimulus (a mild foot shock). Memory is assessed by measuring the freezing behavior of the mice when they are re-exposed to the context.
Protocol:
-
Animal Model and Drug Administration:
-
Use CK-p25 transgenic mice, in which the expression of p25 can be induced to cause neurodegeneration and cognitive deficits.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 10 days).[1]
-
-
Contextual Fear Conditioning Training:
-
Place a mouse in a conditioning chamber with a specific set of contextual cues (e.g., lighting, flooring, odor).
-
Allow the mouse to explore the chamber for a baseline period (e.g., 2-3 minutes).
-
Deliver one or more mild foot shocks (the unconditioned stimulus, US) through the grid floor.
-
Remove the mouse from the chamber after a short period following the last shock.
-
-
Contextual Fear Memory Testing:
-
24 hours after training, return the mouse to the same conditioning chamber (the context).
-
Do not deliver any foot shocks during the testing phase.
-
Record the behavior of the mouse for a set period (e.g., 5 minutes) using an automated video tracking system.
-
The primary measure of fear memory is "freezing," which is defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Calculate the percentage of time the mouse spends freezing during the testing session.
-
Compare the freezing behavior of this compound-treated CK-p25 mice with that of vehicle-treated CK-p25 mice and wild-type control mice.
-
An increase in freezing time in the this compound-treated group compared to the vehicle-treated group indicates a rescue of the memory deficit.
-
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions. This compound is a research chemical and is not for human or veterinary use.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fear Conditioning Assay in Mouse [en.bio-protocol.org]
The Role of BRD4884 in Neuronal Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4884 is a potent, brain-penetrant small molecule that functions as a kinetically selective inhibitor of histone deacetylase 2 (HDAC2). By modulating the epigenetic landscape of neurons, this compound has emerged as a promising therapeutic candidate for cognitive disorders. This technical guide provides an in-depth analysis of the core functions of this compound in neurons, including its mechanism of action, impact on neuronal gene expression, and its effects in preclinical models of neurodegeneration. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
The epigenetic regulation of gene expression is a critical component of neuronal plasticity and memory formation.[1] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[2] Dysregulation of HDAC activity, particularly an increase in HDAC2 levels, has been implicated in the cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's disease.[3][4] this compound is a novel ortho-aminoanilide that acts as a potent and selective inhibitor of HDAC1 and HDAC2, with a favorable pharmacokinetic profile for central nervous system applications.[1]
Core Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of Class I HDACs, with a kinetic preference for HDAC2 over the highly homologous HDAC1.[1] This inhibition leads to a state of histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of genes that are crucial for synaptic plasticity and memory.
Signaling Pathway
The primary signaling pathway initiated by this compound in neurons involves the following key steps:
-
HDAC Inhibition: this compound enters the nucleus and binds to the active site of HDAC1 and HDAC2.
-
Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetyl groups on the lysine residues of histone tails, particularly H3K9 and H4K12.[1]
-
Chromatin Remodeling: Increased histone acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more open and transcriptionally permissive chromatin state.
-
Gene Expression: The accessible chromatin allows for the binding of transcription factors and RNA polymerase to the promoter regions of genes involved in synaptic function and memory, leading to their increased expression. HDAC2 has been shown to associate with the promoters of genes implicated in synaptic plasticity and memory formation.[5]
-
Enhanced Neuronal Function: The upregulation of these plasticity-related genes ultimately leads to improvements in synaptic function, dendritic spine density, and cognitive performance.[2][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro HDAC Inhibition
| Target | IC50 (nM) |
| HDAC1 | 29[6] |
| HDAC2 | 62[6] |
| HDAC3 | 1090[6] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Half-life (T1/2) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |
Table 3: Cellular Effects in Primary Mouse Neuronal Cultures
| Treatment | Histone Mark | Fold Increase in Acetylation |
| This compound (10 µM, 24h) | H3K9 | Significant Increase[1] |
| This compound (10 µM, 24h) | H4K12 | Significant Increase[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for specific research needs.
Primary Mouse Neuronal Culture
This protocol describes the isolation and culture of primary neurons from the mouse forebrain.
-
Preparation: Coat culture plates with Poly-D-lysine (50 µg/mL) for at least 1 hour at room temperature, then wash three times with sterile water.
-
Dissection: Euthanize neonatal mouse pups (P0-P1) and dissect the forebrain in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: Mince the tissue and incubate in a papain solution (20 units/mL) for 15-20 minutes at 37°C.
-
Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin, and plate the cells onto the coated plates.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Change half of the medium every 3-4 days.
Western Blot for Histone Acetylation
This protocol outlines the procedure for detecting changes in histone acetylation levels.
-
Cell Lysis: Treat cultured neurons with this compound or vehicle. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated H3K9, acetylated H4K12, and a loading control (e.g., total H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Contextual Fear Conditioning
This protocol is used to assess hippocampus-dependent learning and memory in mice.
-
Apparatus: Use a conditioning chamber with a grid floor connected to a shock generator.
-
Training (Day 1): Place the mouse in the chamber and allow it to explore for a set period (e.g., 2 minutes). Deliver a mild foot shock (e.g., 0.5-0.75 mA for 2 seconds). Remove the mouse 30-60 seconds after the shock.
-
Testing (Day 2): Return the mouse to the same chamber 24 hours later and record its behavior for a set period (e.g., 5 minutes) without delivering a shock.
-
Data Analysis: Score the freezing behavior (complete immobility except for respiration) as a measure of fear memory. Increased freezing time indicates better memory of the aversive context.
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for evaluating this compound and the logical relationship between its properties and effects.
Conclusion
This compound represents a significant advancement in the development of selective HDAC inhibitors for neurological disorders. Its ability to potently and selectively inhibit HDAC1 and HDAC2 in the brain leads to the reversal of epigenetic silencing of genes critical for learning and memory. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundational framework for its further investigation and clinical development. Future studies should focus on elucidating the full spectrum of its target genes in different neuronal populations and its long-term efficacy and safety in more complex disease models.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
BRD4884: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2) that has emerged as a promising tool for research in cognitive enhancement. By modulating histone acetylation, this compound influences gene expression patterns crucial for synaptic plasticity and memory formation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and methodologies for its use in preclinical research, intended to guide researchers in the fields of neuroscience and drug development.
Introduction
The epigenetic regulation of gene expression plays a critical role in the molecular mechanisms of learning and memory.[1][2] Histone deacetylases (HDACs) are key enzymes in this process, removing acetyl groups from histone proteins and leading to chromatin condensation and transcriptional repression. Dysregulation of histone acetylation has been implicated in a variety of neurological and psychiatric disorders associated with cognitive impairment.[1][2]
HDAC2, a member of the Class I HDAC family, has been specifically identified as a negative regulator of memory formation.[1] Consequently, the development of selective HDAC2 inhibitors represents a promising therapeutic strategy for cognitive enhancement. This compound is a novel ortho-aminoanilide that exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform, offering a refined tool to probe the function of HDAC2 in the central nervous system.[1] Preclinical studies have demonstrated that this compound can rescue memory deficits in a mouse model of neurodegeneration, highlighting its therapeutic potential.[1][2]
Mechanism of Action
This compound functions as a potent inhibitor of Class I HDACs, with a notable kinetic selectivity for HDAC2.[1] Its mechanism of action involves binding to the active site of the HDAC enzyme, thereby preventing the deacetylation of lysine residues on histone tails. This leads to an increase in histone acetylation (hyperacetylation), which in turn relaxes chromatin structure and facilitates the transcription of genes associated with synaptic plasticity and memory.[3]
The kinetic selectivity of this compound for HDAC2 is a key feature. It exhibits a significantly longer residence time on HDAC2 compared to HDAC1, which may contribute to a more sustained and targeted biological effect in neuronal cells.[1] This selective inhibition is thought to underlie its ability to enhance cognitive function with a potentially improved safety profile compared to non-selective HDAC inhibitors.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound [3][4][5][6]
| Target | IC₅₀ (nM) |
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |
Table 2: Kinetic Binding Parameters of this compound [1]
| Target | Half-life (t₁₂) (min) |
| HDAC1 | 20 |
| HDAC2 | 143 |
Table 3: Pharmacokinetic Properties of this compound in Mice [1]
| Parameter | Value |
| Half-life (t₁₂) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |
| Predicted Free Fraction in Brain | 6% |
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound, based on published literature.
Neuronal Histone Acetylation Assay
This assay measures the increase in histone acetylation in primary neuronal cultures following treatment with HDAC inhibitors.
Methodology: [1]
-
Cell Culture: Primary mouse forebrain neuronal cultures are established.
-
Compound Treatment: On day 13 in vitro, cells are treated with this compound (e.g., at 10 µM) or vehicle (DMSO) for 24 hours.
-
Fixation: Cells are fixed with formaldehyde.
-
Immunostaining: Cells are stained with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4K12).
-
Imaging and Analysis: Fluorescence microscopy is used to visualize and quantify the percentage of cells with a fluorescence signal above a baseline threshold established in vehicle-treated cells.
References
BRD4884 in Neurodegeneration Models: A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the initial preclinical investigations of BRD4884, a novel small molecule inhibitor, in the context of neurodegenerative disease models. The focus is on its mechanism of action, pharmacokinetic profile, and efficacy in reversing cognitive deficits, supported by detailed experimental protocols and quantitative data.
Introduction: Targeting Epigenetic Mechanisms in Neurodegeneration
The dysregulation of epigenetic processes, particularly histone acetylation, is increasingly recognized as a critical factor in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's disease.[1][2] Histone deacetylases (HDACs) are key enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] Elevated levels of HDAC2, in particular, have been implicated in reducing synaptic plasticity and impairing memory formation.[1][4]
This compound is a potent, brain-penetrant, and kinetically selective inhibitor of HDAC2.[1][5] It belongs to a novel class of ortho-aminoanilides designed to selectively target HDAC2 over the highly homologous HDAC1 isoform.[1] Initial studies have explored its potential as a cognition-enhancing therapeutic agent by aiming to reverse the hypoacetylation state associated with neurodegenerative conditions.[1][4]
Mechanism of Action: Selective HDAC2 Inhibition
This compound exerts its therapeutic effect by inhibiting the catalytic activity of Class I HDACs, with a kinetic selectivity for HDAC2.[1] In neurodegenerative states characterized by HDAC2 overexpression, the resulting histone hypoacetylation leads to the repression of genes essential for synaptic plasticity and memory. By inhibiting HDAC2, this compound restores histone acetylation to normal levels, thereby reactivating the transcription of these crucial genes and rescuing associated cognitive functions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial preclinical studies of this compound.
Table 1: In Vitro Potency of this compound Against Class I HDACs
| Target | IC₅₀ (nM) |
|---|---|
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |
Data sourced from MedchemExpress.[5]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
|---|---|
| Half-life (T₁/₂) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |
| Predicted Free Fraction (Brain) | 6% |
Data sourced from Wagner FF, et al. (2015).[1]
Table 3: In Vivo Efficacy in CK-p25 Mouse Model
| Animal Model | Treatment | Dosage | Outcome |
|---|---|---|---|
| CK-p25 Mice | This compound | 1-10 mg/kg (i.p., daily for 10 days) | Rescued memory deficits in contextual fear conditioning. |
Data sourced from MedchemExpress, referencing Wagner FF, et al.[5]
Experimental Protocols
Detailed methodologies for the key experiments conducted in the initial evaluation of this compound are provided below.
-
Objective: To determine the effect of this compound on histone acetylation in a neuronal context.
-
Cell Model: Primary mouse neuronal cell cultures.
-
Treatment Protocol:
-
Primary neurons were cultured using standard protocols.
-
Cells were treated with this compound at a concentration of 10 µM for 24 hours.[5]
-
-
Endpoint Analysis:
-
Following treatment, cells were lysed, and histones were extracted.
-
Western blotting was performed to assess the acetylation levels of specific histone lysine residues.
-
Primary antibodies targeting acetylated H4K12 and acetylated H3K9 were used to quantify changes in histone marks.[1]
-
-
Objective: To evaluate the efficacy of this compound in rescuing cognitive deficits in a neurodegeneration mouse model.
-
Animal Model: CK-p25 transgenic mice.[1][5] This model allows for inducible, forebrain-specific expression of p25, which activates cyclin-dependent kinase 5 (Cdk5), leading to severe neuronal loss and cognitive impairments mimicking aspects of Alzheimer's disease.[1]
-
Experimental Workflow:
-
Treatment Protocol:
-
Three-month-old CK-p25 mice were induced for 6 weeks to drive p25 expression in the forebrain.[5]
-
Mice were administered this compound via intraperitoneal (i.p.) injection daily for 10 consecutive days at doses ranging from 1 to 10 mg/kg.[5]
-
A control group received vehicle injections following the same schedule.
-
-
Behavioral Assessment (Contextual Fear Conditioning):
-
Training: Mice were placed in a novel chamber and received a mild foot shock paired with an auditory cue.
-
Testing: 24 hours later, mice were returned to the same chamber (context).
-
Endpoint: "Freezing" behavior (a measure of fear memory) was quantified. Non-treated CK-p25 mice typically exhibit reduced freezing, indicating impaired memory of the context-shock association. The ability of this compound to increase freezing time toward wild-type levels was measured as the primary outcome.[5]
-
-
Objective: To determine the brain permeability and metabolic stability of this compound.
-
Methodology:
-
This compound was administered to mice systemically.
-
At various time points post-administration, blood and brain tissue were collected.
-
Drug concentrations in both plasma and brain homogenates were quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
The brain-to-plasma ratio was calculated based on the Area Under the Curve (AUC) for each compartment to determine brain permeability.[1]
-
Tissue binding assays were conducted to estimate the unbound (free) fraction of the drug in the brain.[1]
-
Summary and Future Directions
Initial studies on this compound demonstrate its promise as a therapeutic agent for neurodegenerative diseases associated with cognitive decline. As a potent and brain-penetrant HDAC inhibitor with kinetic selectivity for HDAC2, it has shown the ability to increase histone acetylation in neuronal cells and, most notably, to rescue memory deficits in the rigorous CK-p25 mouse model of neurodegeneration.[1][5]
The presented data provide a strong rationale for further investigation. Future studies should aim to:
-
Explore the efficacy of this compound in other neurodegeneration models, such as those for Parkinson's, Huntington's, or ALS, where HDAC dysregulation is also implicated.[6][7][8]
-
Investigate the long-term effects of this compound treatment on neuropathology, such as amyloid plaque deposition or tau pathology.
-
Elucidate the specific downstream gene expression changes mediated by this compound-induced histone hyperacetylation.
-
Conduct comprehensive safety and toxicology studies to support potential clinical development.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. Scientists find drug that helps Huntington's disease-afflicted mice—and their offspring | Technology Networks [technologynetworks.com]
- 8. Opportunities for histone deacetylase inhibition in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Brain: A Technical Guide to the Brain-Penetrant Properties of BRD4884
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the brain-penetrant histone deacetylase (HDAC) inhibitor, BRD4884. This compound has emerged as a significant chemical probe for studying the role of HDACs, particularly HDAC2, in the central nervous system (CNS) and as a potential therapeutic agent for neurological disorders. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and the workflow for assessing its CNS distribution.
Core Data Presentation
The following tables summarize the key quantitative parameters that define the biochemical activity and pharmacokinetic profile of this compound, highlighting its potency, selectivity, and brain-penetrant properties.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (nM) |
| HDAC1 | 29[1] |
| HDAC2 | 62[1] |
| HDAC3 | 1090[1] |
Table 2: Kinetic Binding Properties of this compound
| Parameter | HDAC1 | HDAC2 |
| Half-life (t½) (min) | 20[1] | 143[1] |
| Kinetic Selectivity (t½ HDAC2 / t½ HDAC1) | - | 7-fold[1] |
Table 3: Pharmacokinetic and Brain Penetration Properties of this compound in Mice
| Parameter | Value |
| Half-life (t½) | 0.9 hours[2] |
| Brain-to-Plasma Ratio (AUC-based) | 1.29[2] |
| Predicted Free Fraction in Brain | 6%[2] |
Signaling Pathway and Mechanism of Action
This compound functions as a potent inhibitor of Class I histone deacetylases, with kinetic selectivity for HDAC2.[2] In the central nervous system, HDAC2 is a key negative regulator of synaptic plasticity and memory formation. By inhibiting HDAC2, this compound prevents the removal of acetyl groups from histone proteins. This leads to a state of hyperacetylation, which relaxes the chromatin structure and facilitates the transcription of genes essential for learning and memory.[2] The following diagram illustrates this proposed signaling pathway.
Experimental Workflow for Assessing Brain Penetration
The evaluation of a compound's brain-penetrant properties involves a multi-step process, beginning with in vitro assays and progressing to in vivo pharmacokinetic studies. The following diagram outlines a typical experimental workflow for characterizing a compound like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the properties of this compound.
In Vitro HDAC Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against purified HDAC enzymes.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of HDAC1, HDAC2, and HDAC3.
-
Materials:
-
Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound stock solution in DMSO.
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Neuronal Histone Acetylation Assay
This protocol outlines a method to assess the ability of this compound to increase histone acetylation in primary neuronal cultures.
-
Objective: To determine if this compound increases the acetylation of histones (e.g., H3K9, H4K12) in a cellular context.[2]
-
Materials:
-
Primary mouse neuronal cultures.
-
This compound stock solution in DMSO.
-
Cell culture medium.
-
Formaldehyde for cell fixation.
-
Permeabilization buffer (e.g., PBS with Triton X-100).
-
Blocking buffer (e.g., PBS with bovine serum albumin).
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12).
-
Fluorescently labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
-
-
Procedure:
-
Plate primary neurons in 96-well imaging plates and culture for a specified number of days in vitro.
-
Treat the neurons with various concentrations of this compound or DMSO (vehicle control) for a set duration (e.g., 24 hours).[2]
-
Fix the cells with formaldehyde in PBS.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with primary antibodies against the specific acetylated histones overnight at 4°C.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.
-
Wash the cells to remove unbound secondary antibodies.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the acetylated histone signal within the nucleus of each cell.
-
Compare the levels of histone acetylation in this compound-treated cells to the vehicle-treated controls.
-
In Vivo Pharmacokinetic Study and Brain-to-Plasma Ratio Determination
This protocol describes a general procedure for assessing the pharmacokinetic profile and brain penetration of this compound in mice.
-
Objective: To determine the concentration-time profiles of this compound in plasma and brain tissue and to calculate the brain-to-plasma ratio.
-
Materials:
-
Male C57BL/6 mice.
-
This compound formulation for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., capillaries, EDTA tubes).
-
Brain homogenization equipment.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer this compound to two groups of mice via IV and PO routes at a specified dose.
-
At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice from each group.
-
Immediately following blood collection, euthanize the mice and harvest the brains.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Plot the mean plasma and brain concentrations versus time for each administration route.
-
Calculate pharmacokinetic parameters, including half-life (t½), and the area under the curve (AUC) for both plasma and brain.
-
Determine the brain-to-plasma ratio by dividing the AUC for the brain by the AUC for the plasma (AUCbrain/AUCplasma).[2]
-
References
An In-depth Technical Guide to Ortho-Aminoanilide HDAC Inhibitors
Core Characteristics for Researchers, Scientists, and Drug Development Professionals
Ortho-aminoanilide derivatives represent a significant class of histone deacetylase (HDAC) inhibitors, distinguished by their selectivity for class I HDAC enzymes, particularly HDAC1, HDAC2, and HDAC3. These compounds have garnered considerable attention in the field of drug discovery, primarily for their potential as anticancer agents. This guide provides a comprehensive overview of their fundamental characteristics, mechanism of action, structure-activity relationships, and relevant experimental protocols.
Mechanism of Action
The inhibitory activity of ortho-aminoanilides is centered on their unique zinc-binding group (ZBG). The ortho-aminoanilide moiety chelates the catalytic zinc ion (Zn²⁺) within the active site of HDAC enzymes. This interaction is crucial for the deacetylase function of these enzymes.[1] The amino group and the carbonyl oxygen of the anilide coordinate with the zinc ion, effectively blocking the substrate from accessing the catalytic machinery and leading to an accumulation of acetylated histones and other non-histone protein substrates.[2] This hyperacetylation of chromatin results in a more relaxed chromatin structure, which in turn can reactivate the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[3]
Structure-Activity Relationship
The typical pharmacophore of an ortho-aminoanilide HDAC inhibitor consists of three key components:
-
Zinc-Binding Group (ZBG): The ortho-aminoanilide group is the defining feature, responsible for coordinating with the zinc ion in the HDAC active site.[1]
-
Linker Region: This component connects the ZBG to the "cap" group and occupies the hydrophobic channel leading to the active site. The length and composition of the linker can influence the inhibitor's potency and isoform selectivity.
-
Cap Group: The cap group interacts with residues on the surface of the HDAC enzyme, contributing to the inhibitor's affinity and selectivity. Modifications to the cap group have been extensively explored to optimize the pharmacological properties of these inhibitors.
Extensive research has demonstrated that modifications to the phenyl ring of the ortho-aminoanilide ZBG, particularly substitutions that project into a "foot-pocket" adjacent to the active site, can significantly enhance potency and selectivity for HDAC1 and HDAC2 over other isoforms.[4]
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative ortho-aminoanilide HDAC inhibitors against class I HDAC isoforms. This data highlights the typical selectivity profile of this class of compounds.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference(s) |
| CI-994 | — | — | — | [4] |
| Compound 6a | 4.5 | 51.4 | >10,000 | [4] |
| Compound 6b | 4.4 | 31.6 | >10,000 | [4] |
| Compound 6c | 4.4 | 45.7 | >10,000 | [4] |
| Compound 6d | 13.2 | 77.2 | 8,908 | [4] |
| Compound 10a | 41.8 | 89.1 | >10,000 | [4] |
| Compound 10b | 26.2 | 59.3 | >10,000 | [4] |
| Compound 10c | 31.6 | 63.1 | >10,000 | [4] |
| HDACi 4b | 1000 | 2500 | 30 | [5] |
| HDACi 136 | 3000 | >10000 | 100 | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the evaluation of ortho-aminoanilide HDAC inhibitors are crucial for reproducible research. Below are outlines for key experiments.
Synthesis of Ortho-Aminoanilide HDAC Inhibitors
The synthesis of ortho-aminoanilide HDAC inhibitors typically involves a multi-step process. A general synthetic scheme is outlined below.
A common synthetic route involves the coupling of a suitable carboxylic acid (containing the cap and linker) with a protected ortho-phenylenediamine derivative. The protecting group is subsequently removed to yield the final ortho-aminoanilide inhibitor.[6]
In Vitro HDAC Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified HDAC isoforms.
Protocol Outline:
-
Reagent Preparation: Dilute recombinant HDAC enzyme, a fluorogenic acetylated peptide substrate, and the ortho-aminoanilide inhibitor to desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, combine the HDAC enzyme and the test compound. After a brief pre-incubation, add the fluorogenic substrate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition relative to a control (without inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based HDAC Activity Assay
This assay assesses the ability of the inhibitor to penetrate cells and inhibit HDAC activity within a cellular context.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ortho-aminoanilide inhibitor for a specified duration (e.g., 2-24 hours).
-
Substrate Incubation: Add a cell-permeable, fluorogenic HDAC substrate to the wells and incubate at 37°C.
-
Lysis and Development: Add a lysis buffer containing the developer reagent to stop the reaction and generate the fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
Western Blot Analysis of Histone Acetylation
This technique is used to confirm the on-target effect of the inhibitors by detecting changes in the acetylation status of histones.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the inhibitor, then harvest and lyse the cells to extract total protein or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the signal for acetylated histones in treated samples compared to the control indicates HDAC inhibition.[7][8][9]
Antiproliferative Assay
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate.
-
Compound Incubation: Treat the cells with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. Viable cells metabolize these reagents, resulting in a colorimetric or fluorescent signal.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).[5]
Signaling Pathway Context
Ortho-aminoanilide HDAC inhibitors function by modulating the epigenetic landscape, which has downstream effects on various signaling pathways implicated in cancer.
By inhibiting HDACs, these compounds can lead to the re-expression of silenced tumor suppressor genes like p21, which induces cell cycle arrest. Additionally, they can promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. These multifaceted effects underscore the therapeutic potential of ortho-aminoanilide HDAC inhibitors in oncology.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
BRD4884: A Technical Guide to its Discovery and Preclinical Development for Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2). Its discovery has garnered significant interest within the neuroscience community due to its potential as a therapeutic agent for cognitive disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory and pharmacokinetic properties, detailed experimental methodologies for key preclinical assays, and a discussion of its therapeutic potential based on in vivo studies. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the advancement of HDAC inhibitors for neurological diseases.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In the central nervous system, HDACs are involved in regulating synaptic plasticity and memory formation. Dysregulation of HDAC activity has been implicated in the pathophysiology of various neurodegenerative and psychiatric disorders.
Specifically, HDAC2, a member of the Class I HDAC family, has emerged as a key negative regulator of memory formation. Increased HDAC2 levels have been observed in preclinical models of Alzheimer's disease and have been associated with cognitive decline. This has led to the hypothesis that selective inhibition of HDAC2 could be a viable therapeutic strategy for enhancing cognitive function. This compound was developed as a tool to test this hypothesis, demonstrating both potent and selective inhibition of HDAC2.
Discovery and Chemical Properties
This compound was identified through a focused drug discovery effort to develop selective inhibitors of HDAC2. The design strategy centered on achieving kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.
Chemical Structure:
-
Formal Name: N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide[1]
-
CAS Number: 1404559-91-6[1]
-
Molecular Formula: C18H19FN2O2[1]
-
Molecular Weight: 314.4 g/mol [1]
Synthesis:
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. The synthesis of similar compounds generally involves multi-step organic chemistry reactions.
Mechanism of Action
This compound exerts its biological effects through the inhibition of HDAC enzymes, primarily HDAC1 and HDAC2. By blocking the deacetylase activity of these enzymes, this compound leads to an increase in the acetylation of histones and other proteins. This results in a more open chromatin structure, facilitating gene transcription.
The key innovation in the design of this compound is its kinetic selectivity for HDAC2. It exhibits a significantly longer residence time on HDAC2 compared to HDAC1, which is believed to contribute to its specific biological effects on cognition.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of gene expression through histone acetylation.
References
Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Mode of BRD4884 to HDAC2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical binding mode of BRD4884, a potent and kinetically selective inhibitor, to Histone Deacetylase 2 (HDAC2). Understanding this interaction at a molecular level is paramount for the rational design of next-generation therapeutics targeting neurodegenerative diseases and other cognitive impairments. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the critical molecular interactions.
Core Binding Principles and Quantitative Affinities
This compound distinguishes itself through its kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform. This selectivity is attributed to its slow-on/slow-off binding kinetics with HDAC2, resulting in a significantly longer residence time.[1] The binding of this compound to HDAC2 is characterized by the interaction of its ortho-aminoanilide moiety with the zinc ion in the catalytic pocket and the positioning of its biphenyl chain within the enzyme's internal cavity.[2]
Quantitative analysis reveals a nuanced affinity profile for this compound across Class I HDACs. While exhibiting potent inhibition of both HDAC1 and HDAC2, its prolonged engagement with HDAC2 underscores its therapeutic potential.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 29 nM | 62 nM | 1090 nM | [3][4] |
| Half-life (T1/2) | 20 min | 143 min | Not Reported | [1][4] |
| Calculated Binding Affinity (Docking) | Not Reported | -9.1 kcal/mol | Not Reported | [5] |
Visualizing the Interaction: this compound-HDAC2 Binding Pocket
The following diagram, generated using Graphviz (DOT language), illustrates the key molecular interactions between this compound and the active site of HDAC2, based on crystallographic and molecular docking data.
Caption: Key interactions in the this compound-HDAC2 binding pocket.
Experimental and Computational Methodologies
The elucidation of the this compound-HDAC2 binding mode has been achieved through a combination of experimental and computational techniques.
Protein Expression and Purification of HDAC2
A C-terminally His-tagged full-length human HDAC2 (hHDAC2) protein was expressed in Sf9 insect cells.[6] The purification process involved affinity chromatography to isolate the His-tagged protein.[6]
In Vitro HDAC Enzymatic Assays
The inhibitory activity of this compound was determined using in vitro enzymatic assays. The kinetic binding properties towards HDACs 1, 2, and 3 were evaluated through progression curve analyses at various inhibitor concentrations.[1] Substrate conversion was monitored continuously for 4 hours to determine the kinetic parameters.[1]
X-ray Crystallography
To gain a deeper understanding of the structure-activity relationship (SAR), a 1.66 Å resolution crystal structure of human HDAC2 in complex with this compound was determined (PDB ID: 5IWG).[2][6] This high-resolution structure revealed the precise orientation of this compound within the catalytic pocket and the key interacting residues.[6]
Molecular Docking Simulations
Molecular docking simulations were performed to predict the binding mode of this compound into the HDAC2 active site, using the 3MAX crystal structure as a template.[1][5] These simulations corroborated the experimental findings, showing the carboxamide moiety chelating the Zn2+ ion and forming hydrogen bonds with His145, His146, and Gly154.[5] The docking protocol was optimized for reliability and structural accuracy prior to virtual screening.[5]
The following diagram outlines the logical workflow of the computational studies.
Caption: Computational workflow for docking this compound to HDAC2.
Structure-Activity Relationship (SAR) Insights
The SAR studies on this compound and its analogs have provided critical insights into the features governing potency and selectivity.
-
Linker Moiety: The pyran ring of this compound occupies the 11 Å channel leading to the catalytic pocket.[1][6] A key hydrogen-bonded bridging water molecule between the pyran oxygen of this compound and His183 of HDAC2 was identified in the crystal structure.[6] The incorporation of sp3-rich linker motifs is crucial for the kinetically selective inhibition of HDAC2.[1]
-
Internal Cavity Motif: The 4-fluorophenyl group of this compound fits tightly into the hydrophobic 14 Å internal cavity.[6] This hydrophobic aryl group is preferred for high potency and selectivity for HDAC1 and 2.[1] The phenyl ring is sandwiched between Leu144 and Met35, with the para-fluorine atom pointing towards Phe114.[6] Replacement of the p-fluorophenyl with a more hydrophilic 4-pyridyl group significantly reduced potency.[1] The hydrophobic 11 Å channel is lined by two phenylalanine residues (Phe155 and Phe210).[1][6]
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 6. web.mit.edu [web.mit.edu]
Methodological & Application
Application Notes and Protocols for BRD4884 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with high selectivity for Class I HDACs. Its inhibitory profile makes it a valuable tool for investigating the roles of specific HDACs in various cellular processes, including gene expression, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on cell viability, apoptosis, and cell cycle progression, particularly in the context of cancer research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in acetylation status results in changes in chromatin structure and gene expression, ultimately impacting cellular function. As a kinetically selective inhibitor of HDAC2, this compound offers a nuanced approach to studying the specific functions of this isozyme.[1] The inhibition of HDACs by compounds like this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncology research.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Class I HDACs. This data is crucial for determining the appropriate concentration range for cell-based experiments.
| Target | IC50 (nM) | Reference |
| HDAC1 | 29 | [1] |
| HDAC2 | 62 | [1] |
| HDAC3 | 1090 | [1] |
Note: The effective concentration in cell-based assays is typically higher than the biochemical IC50 and needs to be determined empirically for each cell line and assay.
Signaling Pathways
HDAC inhibitors, including by extension this compound, influence key signaling pathways that regulate cell survival and proliferation. The diagrams below illustrate the general mechanism of action and its impact on apoptosis and cell cycle pathways.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound at 1x, 2x, and 5x the determined IC50 for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol examines the effect of this compound on the expression of key regulatory proteins.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results
Based on the known activity of HDAC inhibitors, treatment of cancer cells with this compound is expected to:
-
Decrease cell viability in a dose- and time-dependent manner.
-
Induce apoptosis , as indicated by an increase in the Annexin V-positive cell population.
-
Cause cell cycle arrest , typically at the G1/S or G2/M phase, observable as an accumulation of cells in the corresponding phase of the cell cycle histogram.
-
Modulate the expression of key regulatory proteins . Expected changes include the cleavage of PARP and Caspase-3, an increased Bax/Bcl-2 ratio, and upregulation of p21 and p53.
Troubleshooting
-
Low cytotoxicity: Ensure the this compound stock solution is properly prepared and stored. Increase the concentration range and/or incubation time. Cell line sensitivity to HDAC inhibitors can vary significantly.
-
High background in flow cytometry: Ensure proper washing steps to remove unbound antibodies/dyes. Optimize cell density to avoid clumps.
-
Weak signal in Western blotting: Increase the amount of protein loaded. Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
These protocols provide a framework for investigating the cellular effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
how to dissolve and store BRD4884 for experiments
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidance on the proper dissolution, storage, and handling of BRD4884, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, for use in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets class I histone deacetylases, particularly HDAC1 and HDAC2, with significantly less activity against HDAC3.[1][2][3] It is a valuable research tool for studying the roles of HDAC1/2 in epigenetic regulation, gene expression, and their implications in various disease models, especially neurological disorders.[2][4] this compound is brain-penetrant, making it suitable for both in vitro and in vivo studies investigating cognitive function and neurodegeneration.[3][4][5] Its mechanism of action involves preventing the removal of acetyl groups from histones, which leads to a more open chromatin structure and activation of gene transcription.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1404559-91-6 | [1][2][5] |
| Molecular Formula | C₁₈H₁₉FN₂O₂ | [1][5] |
| Molecular Weight | 314.35 g/mol | [1][2] |
| Purity | ≥98% | [5] |
| Appearance | Crystalline solid | [5] |
Solubility and Preparation of Stock Solutions
Proper dissolution is critical for ensuring the accuracy and reproducibility of experimental results. This compound is soluble in several organic solvents but has limited solubility in aqueous solutions.
Table 2: Solubility Data for this compound
| Solvent | Concentration | Reference |
| DMSO | ~30 mg/mL | [5] |
| DMF | ~30 mg/mL | [5] |
| Ethanol | ~2 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the most common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped polypropylene vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound (Molecular Weight = 314.35 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.001 L x 0.010 mol/L x 314.35 g/mol x 1000 = 3.1435 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied to facilitate dissolution.[2] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene vials.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately as recommended in Section 3.
Storage and Stability
Correct storage is essential to maintain the potency and integrity of this compound over time.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Lyophilized Powder | -20°C | Up to 3 years | Keep in a dry (desiccated), dark environment. | [1][2][5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. | [1][6] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Recommended for long-term storage to ensure stability. | [2] |
Key Handling Guidelines:
-
Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to prevent degradation.[1]
-
Protect from Light: Store both powder and solutions in the dark or in amber vials to prevent photodegradation.[6]
-
Working Solutions: Prepare fresh working solutions for experiments by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Note that this compound has limited solubility in aqueous media.
Mechanism of Action and Experimental Workflow
Mechanism of Action: HDAC Inhibition
This compound functions by inhibiting HDAC1 and HDAC2. In a normal state, HDACs remove acetyl groups from lysine residues on histone tails, causing the chromatin to condense. This "closed" chromatin structure restricts the access of transcription factors to DNA, leading to gene silencing. By inhibiting HDACs, this compound allows histone acetyltransferases (HATs) to maintain an acetylated state (hyperacetylation). This results in a relaxed, "open" chromatin structure, facilitating gene transcription.
References
- 1. adooq.com [adooq.com]
- 2. This compound | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
BRD4884 Administration for Enhanced Brain Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with notable kinetic selectivity for HDAC2 over HDAC1.[1][2][3][4] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various neurological disorders. Specifically, HDAC2 has been identified as a negative regulator of memory formation and synaptic plasticity.[5] Inhibition of HDAC2 by compounds like this compound presents a promising therapeutic strategy for cognitive enhancement in the context of neurodegenerative diseases.[3][6][7]
This document provides detailed application notes and protocols for the administration of this compound to achieve optimal brain delivery in preclinical research models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in the central nervous system (CNS).
Mechanism of Action: HDAC Inhibition and Neuronal Function
HDACs function by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, particularly HDAC2, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that facilitates the transcription of genes involved in synaptic plasticity, memory formation, and neuroprotection.[3][5] The signaling pathway involves the activation of transcription factors like CREB and the expression of downstream target genes such as brain-derived neurotrophic factor (BDNF).[3][8]
References
- 1. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 2. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]
- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. | Broad Institute [broadinstitute.org]
- 7. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. HDAC inhibitors as cognitive enhancers in fear, anxiety and trauma therapy: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the CK-p25 Mouse Model with BRD4884 Treatment for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative disorders, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. The CK-p25 mouse model is an inducible transgenic model that recapitulates many pathological hallmarks of these diseases.[1][2][3] In this model, the overexpression of p25, a proteolytic fragment of the Cdk5 regulatory subunit p35, is induced in the forebrain.[1][2][3] This leads to the hyperactivation of Cyclin-dependent kinase 5 (Cdk5), resulting in synaptic deficits, neuronal loss, and cognitive impairment.[2][4][5][6] The expression of p25 is controlled by a tetracycline-off (TET-off) system, allowing for temporal control of the neurodegenerative phenotype.[1]
BRD4884 is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs), with selectivity for HDAC1 and HDAC2.[7][8][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to a more open chromatin structure and altered gene expression.[8][10] Studies have demonstrated that treatment with this compound can rescue memory deficits in the CK-p25 mouse model, highlighting its therapeutic potential for neurodegenerative diseases.[7][8]
These application notes provide detailed protocols for utilizing the CK-p25 mouse model in conjunction with this compound treatment to study the mechanisms of neurodegeneration and evaluate potential therapeutic interventions.
Data Presentation
Table 1: Characteristics of the CK-p25 Mouse Model
| Feature | Description | Reference |
| Genetic Modification | Inducible overexpression of p25 under the control of the CamKIIα promoter (TET-off system). | [1][2] |
| Induced Pathology | Hyperactivation of Cdk5, leading to progressive neuronal loss, synaptic deficits, tau pathology, and cognitive impairment. | [2][4][5][6] |
| Induction Method | Withdrawal of doxycycline from the diet or drinking water. | [1] |
| Key Brain Regions Affected | Forebrain, including the hippocampus and cortex. | [1] |
| Behavioral Deficits | Impaired learning and memory, as assessed by tasks such as contextual fear conditioning. | [7][8] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Histone Deacetylase (HDAC) Inhibitor | [7] |
| IC50 (HDAC1) | 29 nM | [7][9] |
| IC50 (HDAC2) | 62 nM | [7][9] |
| IC50 (HDAC3) | 1090 nM | [7] |
| Key Biological Effect | Increases histone acetylation (H3K9, H4K12). | [8][10] |
| In Vivo Efficacy | Rescues memory deficits in the CK-p25 mouse model. | [7][8] |
| Administration Route | Intraperitoneal (i.p.) injection. | [7] |
| Dosage in CK-p25 Mice | 1 mg/kg and 10 mg/kg, daily for 10 days. | [7] |
Table 3: Hypothetical Quantitative Data from Contextual Fear Conditioning
Note: Specific quantitative data on the percentage of freezing time for this compound-treated CK-p25 mice was not available in the reviewed literature. The following table is a template for presenting such data.
| Treatment Group | N | Freezing Percentage (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 65% ± 5% |
| CK-p25 + Vehicle | 10 | 25% ± 4% |
| CK-p25 + this compound (1 mg/kg) | 10 | 45% ± 5% |
| CK-p25 + this compound (10 mg/kg) | 10 | 60% ± 6% |
Experimental Protocols
Protocol 1: Induction of p25 Expression in CK-p25 Mice
This protocol describes the withdrawal of doxycycline to induce p25 expression.
Materials:
-
CK-p25 transgenic mice (on a TET-off system)
-
Standard mouse chow or drinking water
-
Doxycycline-containing mouse chow or drinking water (e.g., 200 mg/kg)
Procedure:
-
From birth until the desired age for induction (e.g., 2-3 months), maintain CK-p25 mice and their wild-type littermate controls on a diet containing doxycycline to suppress p25 transgene expression.
-
To induce p25 expression, switch the mice from the doxycycline-containing diet to a standard diet without doxycycline.
-
Maintain the mice on the standard diet for the desired duration of p25 induction (e.g., 2 to 6 weeks) before commencing behavioral testing or tissue collection. The duration of induction will influence the severity of the neurodegenerative phenotype.
Protocol 2: Administration of this compound
This protocol outlines the intraperitoneal administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or DMSO/saline mixture, depending on solubility)
-
1 mL syringes with 27-gauge needles
-
CK-p25 mice with induced p25 expression
-
Wild-type littermate controls
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of injection, dilute the stock solution to the desired final concentrations (e.g., 1 mg/kg and 10 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection to the respective groups of mice.
-
Repeat the injections daily for the specified duration of the treatment regimen (e.g., 10 days).
Protocol 3: Contextual Fear Conditioning
This protocol is for assessing hippocampus-dependent learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
A second, distinct context (for cued fear testing, if desired)
-
Video recording and analysis software
Procedure: Day 1: Training
-
Place a mouse in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).
-
The footshock can be paired with an auditory cue (conditioned stimulus, CS; e.g., a tone) for cued fear conditioning. For contextual fear, the chamber itself is the context.
-
Repeat the stimulus pairing as required by the experimental design (e.g., 2-3 pairings with a 1-2 minute inter-trial interval).
-
Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.
Day 2: Contextual Fear Testing
-
Place the mouse back into the same fear conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering any shocks.
-
Analyze the video recording to quantify the amount of time the mouse spends "freezing" (a complete absence of movement except for respiration). Freezing behavior is a measure of fear memory.
-
Express the data as a percentage of the total observation time.
Protocol 4: Hippocampus Dissection
This protocol describes the isolation of the hippocampus from the mouse brain.
Materials:
-
Anesthetized mouse
-
Surgical scissors and forceps
-
Dissection microscope
-
Ice-cold phosphate-buffered saline (PBS)
-
Petri dish on ice
Procedure:
-
Deeply anesthetize the mouse and perform cervical dislocation.
-
Decapitate the mouse and carefully expose the skull.
-
Using fine scissors, make a midline incision in the skull and carefully peel back the skull flaps to expose the brain.
-
Gently remove the brain and place it in a petri dish containing ice-cold PBS.
-
Make a midsagittal cut to separate the two cerebral hemispheres.
-
Working with one hemisphere at a time under a dissection microscope, gently peel away the overlying cortex to expose the hippocampus.
-
Carefully dissect the hippocampus from the surrounding tissue.
-
The isolated hippocampus can then be flash-frozen in liquid nitrogen for biochemical analysis or processed for other applications.
Protocol 5: Immunohistochemistry for Histone Acetylation
This protocol outlines the staining of brain sections to visualize histone acetylation.
Materials:
-
Fixed and sectioned mouse brain tissue (e.g., 40 µm floating sections)
-
Primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4)
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Wash free-floating brain sections in PBS.
-
Incubate the sections in a blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the sections with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Wash the sections multiple times in PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the sections again in PBS.
-
Mount the sections onto microscope slides and allow them to air dry.
-
Add a drop of mounting medium containing DAPI and apply a coverslip.
-
Visualize the staining using a fluorescence microscope and quantify the fluorescence intensity to assess the levels of histone acetylation.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment in CK-p25 mice.
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.
References
- 1. Synaptic deficits are rescued in the p25/Cdk5 model of neurodegeneration by the reduction of β-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors VPA and WT161 ameliorate the pathological features and cognitive impairments of the APP/PS1 Alzheimer's disease mouse model by regulating the expression of APP secretases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRACE AND CONTEXTUAL FEAR CONDITIONING IS ENHANCED IN MICE LACKING THE α4 SUBUNIT OF THE GABAA RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial or Complete Loss of Norepinephrine Differentially Alters Contextual Fear and Catecholamine Release Dynamics in Hippocampal CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of p25/Cdk5 Attenuates Tauopathy in Mouse and iPSC Models of Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following BRD4884 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs), with particular selectivity for HDAC1 and HDAC2.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound effectively increases the levels of histone acetylation, which is associated with a more open chromatin structure and enhanced gene transcription. This modulation of the epigenetic landscape makes this compound a valuable tool for studying the role of histone acetylation in various biological processes, including neurological function and disease.[1]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify changes in histone acetylation in response to this compound treatment. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant and accessible model for these studies.[3][4]
Signaling Pathway of this compound Action
This compound acts by directly inhibiting the enzymatic activity of HDAC1 and HDAC2. This leads to an accumulation of acetyl groups on histone tails, altering chromatin structure and facilitating gene expression.
Caption: Mechanism of this compound-induced histone hyperacetylation.
Experimental Protocols
Cell Culture and this compound Treatment
The human neuroblastoma cell line SH-SY5Y is a suitable model for studying the effects of HDAC inhibitors on histone acetylation.[3][4]
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh culture medium to the desired final concentration. A concentration of 10 µM has been shown to be effective in increasing histone acetylation in primary mouse neuronal cells.[2] A dose-response experiment (e.g., 1, 5, 10, 25 µM) is recommended to determine the optimal concentration for SH-SY5Y cells.
-
Treat the cells for a specified duration. A 24-hour treatment period has been shown to be effective.[2] A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed to determine the optimal treatment time.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Histone Extraction (Acid Extraction Method)
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the cell pellet in 5 volumes of hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour (or overnight) at 4°C.
-
-
Protein Precipitation:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.
-
Add trichloroacetic acid (TCA) to a final concentration of 20% (v/v).
-
Incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing and Solubilization:
-
Wash the protein pellet twice with ice-cold acetone. Air-dry the pellet for 10-15 minutes.
-
Resuspend the histone pellet in deionized water.
-
-
Quantification:
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Western Blotting
-
Sample Preparation:
-
Mix an equal amount of histone extract (e.g., 10-20 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100 V for 1 hour at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the acetylated histones of interest (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys12)) and a loading control (e.g., anti-Histone H3, anti-Histone H4, or anti-β-actin). Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone or loading control bands.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. The following tables provide an example of how to present the data. The values are illustrative and should be replaced with experimental results.
Table 1: Effect of this compound on Histone H3 Lysine 9 Acetylation (H3K9ac)
| Treatment Group | Concentration (µM) | Duration (h) | Normalized H3K9ac Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 | 24 | 1.85 ± 0.21 | 1.85 |
| This compound | 5 | 24 | 3.52 ± 0.35 | 3.52 |
| This compound | 10 | 24 | 5.10 ± 0.48 | 5.10 |
Table 2: Effect of this compound on Histone H4 Lysine 12 Acetylation (H4K12ac)
| Treatment Group | Concentration (µM) | Duration (h) | Normalized H4K12ac Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.09 | 1.0 |
| This compound | 1 | 24 | 1.65 ± 0.18 | 1.65 |
| This compound | 5 | 24 | 3.10 ± 0.29 | 3.10 |
| This compound | 10 | 24 | 4.75 ± 0.41 | 4.75 |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for acetylated histones | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Poor histone extraction. | Ensure complete cell lysis and efficient acid extraction. Use fresh protease inhibitors. | |
| Ineffective antibody. | Use a validated antibody at the recommended dilution. Include a positive control (e.g., cells treated with a pan-HDAC inhibitor like Trichostatin A). | |
| High background | Insufficient blocking. | Increase blocking time to 1-2 hours or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Uneven loading | Inaccurate protein quantification. | Carefully perform protein quantification and load equal amounts of protein per lane. |
| Normalize to a reliable loading control like total Histone H3 or H4. |
References
- 1. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HDAC inhibitors on neuroblastoma SH-SY5Y cell differentiation into mature neurons via the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cognitive Testing with BRD4884
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2).[1][2] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation has been implicated in a variety of neurological and psychiatric disorders associated with cognitive impairment.[1] Specifically, HDAC2 is recognized as a negative regulator of learning and memory.[3][4] Inhibition of HDAC2 by this compound leads to an increase in histone acetylation, promoting a more open chromatin structure that facilitates the transcription of genes involved in synaptic plasticity and memory formation.[3]
These application notes provide detailed protocols for utilizing this compound in preclinical cognitive testing, focusing on established behavioral assays in rodent models. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the cognitive-enhancing potential of this compound.
Mechanism of Action
This compound functions by selectively inhibiting the catalytic activity of HDAC2. This inhibition leads to the hyperacetylation of histone proteins, particularly H3K9 and H4K12, in neuronal cells.[1] This epigenetic modification enhances the expression of genes crucial for synaptic plasticity, such as those regulated by the CREB (cAMP response element-binding protein) pathway, thereby improving learning and memory processes.[3][5]
Signaling Pathway
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 negatively regulates memory formation and synaptic plasticity [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BRD4884 Technical Support Center: Troubleshooting Solubility in PBS
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of small molecules like BRD4884 is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues of this compound in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in PBS, but I see precipitation. What is the problem?
A1: this compound has low aqueous solubility. Direct dissolution in PBS is not recommended. Like many hydrophobic compounds, it will likely precipitate out of a purely aqueous solution. The standard procedure is to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution is then serially diluted in your aqueous buffer (e.g., PBS or cell culture media) to the final desired concentration.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO.[1] It is readily soluble in DMSO at concentrations of 20 mg/mL (63.62 mM) or higher.[1] For complete dissolution, sonication and gentle heating are advised.[1]
Q3: I diluted my DMSO stock of this compound in PBS and it still precipitated. Why is this happening and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This "crashing out" occurs because the compound is no longer in a favorable solvent environment. To prevent this, it is crucial to perform a stepwise dilution and to ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.[2] A sudden change in solvent polarity can cause the compound to aggregate and precipitate.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxicity.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q5: Can I do anything to improve the solubility of this compound in my final PBS working solution?
A5: If you are still experiencing precipitation at your desired final concentration, you can try using a co-solvent. Adding a small amount of a water-miscible organic solvent to your PBS before adding the this compound stock solution can sometimes help. However, the primary and most effective method is to optimize your dilution protocol from a high-concentration DMSO stock. For some compounds, the use of surfactants or cyclodextrins can also be explored, though this may interfere with certain experimental assays.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Remarks |
| DMSO | 20 mg/mL (63.62 mM)[1] | Sonication and heating are recommended for complete dissolution.[1] |
| DMF | 30 mg/mL[3] | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | This indicates that a mixture with a high percentage of DMSO is required to maintain solubility in the presence of PBS. |
| Ethanol | 2 mg/mL[3] | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL or 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Serial Dilution of this compound DMSO Stock into PBS
Objective: To prepare a working solution of this compound in PBS while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile PBS (pH 7.4)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in PBS. It is recommended to do this in a stepwise manner to avoid a sudden large change in solvent polarity. For example, to reach a final concentration of 10 µM this compound with 0.1% DMSO from a 10 mM DMSO stock:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of PBS. For instance, add 2 µL of 10 mM this compound to 198 µL of PBS to get a 100 µM solution in 1% DMSO.
-
Vortex gently after this addition.
-
Prepare the final working solution by further diluting this intermediate solution. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of PBS to get the final 10 µM this compound concentration with 0.1% DMSO.
-
-
Vortex the final working solution gently before use.
-
Always prepare fresh working solutions for your experiments.
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of Histone Deacetylases (HDACs), specifically HDAC1 and HDAC2. By inhibiting these enzymes, it prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and influencing gene expression.
Caption: Mechanism of this compound as an HDAC inhibitor.
Experimental Workflow for Preparing this compound Working Solution
This workflow illustrates the key steps to prepare a usable working solution of this compound in PBS from a powder.
Caption: Step-by-step preparation of this compound working solution.
Troubleshooting Logic for this compound Solubility Issues
This diagram provides a decision-making tree for troubleshooting common solubility problems with this compound in PBS.
Caption: Decision tree for resolving this compound precipitation.
References
optimizing BRD4884 concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of BRD4884, a potent and brain-penetrant Histone Deacetylase (HDAC) inhibitor, with a focus on mitigating potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Histone Deacetylases (HDACs), with high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1][2] Its mechanism of action involves binding to the active site of HDAC1 and HDAC2, preventing the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in protein acetylation, which in turn modulates gene expression and cellular processes.
Q2: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. A concentration of 10 μM for 24 hours has been shown to increase histone H4K12 and H3K9 acetylation in primary mouse neuronal cell culture assays.[1][3] However, for other cell types, particularly cancer cell lines, the effective concentration for inducing cellular effects may be different, and cytotoxicity could be a concern at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What are the potential cytotoxic effects of this compound?
While specific cytotoxicity data for this compound is limited, HDAC inhibitors as a class, particularly those targeting Class I HDACs (including HDAC1 and HDAC2), have been shown to induce cytotoxicity in various cell types, especially in cancer cells. These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The cytotoxic effects of HDAC inhibitors can be dose- and time-dependent. Therefore, it is essential to carefully titrate the concentration of this compound to achieve the desired biological effect while minimizing cytotoxicity.
Q4: How can I determine if this compound is causing cytotoxicity in my experiments?
Several assays can be used to assess cytotoxicity. These include:
-
MTT or MTS Assays: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity can suggest cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays can detect the early and late stages of apoptosis, providing a more specific measure of programmed cell death.
Q5: What steps can I take to minimize the cytotoxic effects of this compound?
-
Perform a Dose-Response Curve: Before starting your main experiments, treat your cells with a range of this compound concentrations to identify the lowest effective concentration that produces the desired biological effect without significant cytotoxicity.
-
Optimize Incubation Time: Cytotoxicity can be time-dependent. Consider shorter incubation times if you observe significant cell death with longer exposures.
-
Monitor Cell Morphology: Regularly observe your cells under a microscope for any changes in morphology, such as rounding, detachment, or blebbing, which can be signs of cellular stress or death.
-
Use Appropriate Controls: Always include vehicle-treated (e.g., DMSO) control cells in your experiments to accurately assess the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | The concentration of this compound is too high for your specific cell type. | Perform a dose-response experiment using a wider range of lower concentrations. Start with concentrations in the low nanomolar range and titrate up to the micromolar range. |
| The incubation time is too long. | Conduct a time-course experiment to determine the optimal incubation period that achieves the desired effect without causing excessive cell death. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments, as this can influence the cellular response to treatment. |
| This compound solution degradation. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| No observable effect of this compound on my cells. | The concentration of this compound is too low. | Gradually increase the concentration of this compound in a dose-response experiment. |
| The cell type is resistant to HDAC1/2 inhibition. | Confirm the expression of HDAC1 and HDAC2 in your cell line. Consider using a positive control compound known to induce a response in your cell system. | |
| The chosen endpoint is not sensitive to HDAC inhibition. | Verify that your assay is appropriate for detecting the expected biological outcome of HDAC inhibition (e.g., changes in histone acetylation, gene expression, or cell phenotype). |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ |
| HDAC1 | 29 nM |
| HDAC2 | 62 nM |
| HDAC3 | 1090 nM |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data from MedchemExpress.[1]
Table 2: General Observations on Cytotoxicity of Selective HDAC1/2 Inhibitors
| Cell Type | Observed Effects | Concentration Range | Reference |
| B-cell acute lymphoblastic leukemia (B-ALL) cell lines | Growth suppression, apoptosis induction | Not specified | General observation from studies on HDAC1/2 inhibitors |
| Neuroblastoma cell lines | Decreased viability | High micromolar range | General observation from studies on HDAC1/2 inhibitors |
| Primary mouse neuronal cultures | Increased histone acetylation (cytotoxicity not reported as a primary outcome) | 10 µM | [1][3] |
Note: This table provides a general overview based on available literature on selective HDAC1/2 inhibitors. The cytotoxic potential of this compound in any specific cell line should be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol provides a general framework for measuring cytotoxicity based on lactate dehydrogenase release.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with serum-free medium containing serial dilutions of this compound. Include wells for:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
No-cell control: Medium only.
-
-
Incubate the plate for the desired treatment duration.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates or culture tubes
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Simplified signaling pathways affected by HDAC1/2 inhibition with this compound.
Caption: General workflow for optimizing this compound concentration.
References
potential off-target effects of BRD4884 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BRD4884, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing this chemical probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent, brain-penetrant inhibitor of Class I histone deacetylases (HDACs).[1][2][3] It exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.[1] This selectivity is based on residence time, with this compound displaying a longer half-life on HDAC2 (t½ = 143 min) compared to HDAC1 (t½ = 20 min).[1]
Q2: What are the known IC50 values of this compound against Class I HDACs?
The inhibitory potency of this compound against HDAC1, HDAC2, and HDAC3 has been determined through in vitro enzymatic assays.
| Target | IC50 (nM) |
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |
| Data from Wagner FF, et al. Chem Sci. 2015.[1][2][3] |
Q3: Has the selectivity of this compound been profiled against other HDAC isoforms?
Yes, the initial characterization of this compound included selectivity profiling against a panel of HDAC isoforms. While potent against HDAC1 and HDAC2, it shows significantly less activity against HDAC3 and other HDACs. The ortho-aminoanilide scaffold of this compound generally confers selectivity for Class I HDACs (HDAC1, 2, and 3) with no significant activity against HDAC8 or Class IIa and IIb HDAC isoforms.[1]
Q4: What are the potential off-target effects of this compound at high concentrations?
While this compound is a selective inhibitor, like most small molecules, the potential for off-target effects increases with concentration. As an ortho-aminoanilide-based HDAC inhibitor, potential off-target liabilities could include interactions with other zinc-dependent metalloenzymes.[4] One study on a variety of HDAC inhibitors identified the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based inhibitors; however, this compound belongs to a different chemical class.[4][5]
Q5: How can I experimentally assess potential off-target effects of this compound in my model system?
Several experimental approaches can be employed to identify and validate potential off-target effects:
-
Biochemical Profiling: Screen this compound against a broad panel of purified enzymes (e.g., kinases, metalloenzymes) to identify direct interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding. A proteome-wide CETSA experiment can provide an unbiased view of intracellular targets and off-targets.
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures compound binding to a specific protein target by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer. It can be adapted to assess engagement with putative off-targets.
-
Phenotypic Screening with Controls: Compare the cellular phenotype induced by this compound with that of other structurally distinct HDAC inhibitors with different selectivity profiles. Additionally, using a negative control compound that is structurally similar to this compound but inactive against HDACs can help to distinguish on-target from off-target driven phenotypes.
Troubleshooting Guides
Problem 1: Observing a cellular phenotype that is inconsistent with known HDAC1/2 inhibition.
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Determine if the phenotype occurs at concentrations significantly higher than the IC50 values for HDAC1 and HDAC2.
-
Use a Negative Control: Synthesize or obtain a structurally related but inactive analog of this compound to treat your cells. If the phenotype persists with the inactive analog, it is likely an off-target effect.
-
Orthogonal HDACi Treatment: Treat cells with a structurally different HDAC1/2 inhibitor. If the phenotype is not recapitulated, it suggests the effect may be specific to the chemical scaffold of this compound and potentially off-target.
-
Target Engagement Assay: Use CETSA or NanoBRET™ to confirm engagement with HDAC1 and HDAC2 at the concentrations used in your experiments.
-
Problem 2: Difficulty in correlating in vitro potency with cellular activity.
-
Possible Cause: Poor cell permeability, active efflux, or rapid metabolism of this compound in your specific cell type.
-
Troubleshooting Steps:
-
Cellular Target Engagement: Directly measure the engagement of this compound with HDAC1 and HDAC2 in your cells using techniques like CETSA or NanoBRET™ to determine the intracellular effective concentration.
-
Time-Course Experiment: Vary the incubation time with this compound to see if the desired on-target effect (e.g., histone hyperacetylation) increases with longer exposure.
-
Use of Efflux Pump Inhibitors: Co-incubate with known inhibitors of ABC transporters to assess if active efflux is limiting the intracellular concentration of this compound.
-
Metabolic Stability Assay: If possible, perform a metabolic stability assay using microsomes from your cell type or species of interest to determine the half-life of the compound.
-
Experimental Protocols & Methodologies
1. HDAC Inhibition Assay (Biochemical)
This protocol is a generalized method for determining the IC50 of an inhibitor against purified HDAC enzymes.
-
Materials: Purified recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and developer solution (e.g., trypsin and TSA in assay buffer).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the diluted this compound or control.
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Read the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the on-target activity of this compound in cells by measuring changes in histone acetylation.
-
Materials: Cell line of interest, cell culture reagents, this compound, lysis buffer, protease and phosphatase inhibitors, antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3), secondary antibodies, and Western blot reagents.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells and prepare whole-cell lysates or nuclear extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated and total histones.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
-
Visualizations
Caption: On-target effect of this compound on the histone acetylation signaling pathway.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. web.mit.edu [web.mit.edu]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of BRD4884 in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of BRD4884 in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs), with particular selectivity for HDAC1 and HDAC2.[1][2][3] It functions by blocking the removal of acetyl groups from lysine residues on histones, leading to a more open chromatin structure and altered gene expression.[3][4] This epigenetic modification is associated with enhanced learning and memory, and this compound has been evaluated as a potential cognitive enhancer in neurodegenerative disease models.[3][5]
Q2: What is the known stability and half-life of this compound?
Q3: How soluble is this compound?
This compound is soluble in several organic solvents and in a mixed aqueous solution. The following table summarizes its solubility:[6]
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 2 mg/mL |
Q4: What are the IC50 values for this compound against its primary targets?
This compound shows high potency for HDAC1 and HDAC2, with significantly less activity against HDAC3.[1][6]
| Target | IC50 |
| HDAC1 | 29 nM |
| HDAC2 | 62 nM |
| HDAC3 | 1.09 µM |
Troubleshooting Guide: Assessing this compound Stability in Your Experiments
Issue: I am unsure if this compound is stable in my cell culture media over the course of my experiment.
Solution: The stability of any small molecule in cell culture media can be influenced by factors such as media composition (e.g., presence of serum, pH), temperature, and light exposure.[7][8][9] To determine the stability of this compound under your specific experimental conditions, a stability assay is recommended.
Experimental Protocol: Determining Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your chosen cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable to your culture conditions
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable alternative for quantification
-
Organic solvent for sample precipitation (e.g., acetonitrile or ethanol)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to your final experimental concentration in your cell culture medium. Prepare separate solutions for media with and without serum, if applicable.
-
Prepare a control sample of this compound in a stable solvent (e.g., DMSO or ethanol) at the same concentration.
-
-
Incubation:
-
Aliquot the test solutions into sterile tubes or wells of a plate.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot of each test solution.
-
To precipitate proteins and other interfering substances, add an equal volume of a cold organic solvent (e.g., 2 parts ethanol/acetonitrile (1:1, v/v)).[10]
-
Vortex the samples and centrifuge at high speed to pellet the precipitate.
-
Carefully collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method or another appropriate analytical technique.
-
Compare the concentration of this compound at each time point to the initial concentration (time point 0) to determine the percentage of compound remaining.
-
Data Analysis:
Plot the percentage of this compound remaining against time to visualize the stability profile. From this data, you can estimate the half-life of the compound in your specific cell culture media.
Visualizations
Signaling Pathway of HDAC Inhibition by this compound
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize variability in BRD4884 in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using the histone deacetylase (HDAC) inhibitor, BRD4884.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with IC50 values of 29 nM, 62 nM, and 1090 nM for HDAC1, HDAC2, and HDAC3, respectively.[1][2] It exhibits kinetic selectivity, with a seven-fold longer half-life on HDAC2 compared to HDAC1 (143 minutes versus 20 minutes).[2] By inhibiting HDACs, this compound leads to an increase in histone acetylation, which relaxes chromatin structure and allows for the transcription of genes involved in processes like synaptic plasticity and memory. This makes it a valuable tool for studying cognitive impairment and neurodegenerative diseases.[1][3]
Q2: What is the recommended dosage and administration route for this compound in mice?
In a study using the CK-p25 mouse model of neurodegeneration, this compound was administered daily for 10 days at doses of 1 mg/kg and 10 mg/kg via intraperitoneal (i.p.) injection.[1] This regimen was shown to rescue memory deficits.[1] The optimal dosage may vary depending on the specific animal model and experimental goals.
Q3: What are the pharmacokinetic properties of this compound in mice?
This compound demonstrates good pharmacokinetic properties in mice, including a half-life of 0.9 hours and excellent brain permeability, with a brain-to-plasma ratio of 1.29 based on the area under the curve (AUC).[4]
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
The primary pharmacodynamic marker for this compound is the increase in histone acetylation in the target tissue, such as the brain. In vitro studies have shown that this compound increases H4K12 and H3K9 histone acetylation in primary mouse neuronal cell cultures.[1] In vivo, increased histone acetylation in the hippocampus of CK-p25 mice has been observed following this compound treatment.[4] This can be measured using techniques like Western blotting or immunofluorescence.
Q5: Are there any known toxicities associated with this compound?
While specific preclinical toxicology data for this compound is not extensively published, HDAC inhibitors as a class can have side effects. General toxicities observed with other HDAC inhibitors include diarrhea, fatigue, and effects on blood cell counts.[5] Some studies have suggested that pan-HDAC inhibitors might have neurotoxic side effects when combined with DNA-damaging chemotherapeutics.[5] However, selective inhibition of specific HDAC isoforms, as is the case with this compound for HDAC1/2, may reduce unwanted side effects.[5] Close monitoring of animal health throughout the study is crucial.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |
Source: MedchemExpress, Cayman Chemical[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |
Source: Wagner FF, et al. Chem Sci. 2015[4]
Experimental Protocols & Methodologies
In Vivo Administration of this compound in a Neurodegenerative Mouse Model
This protocol is based on the study by Wagner et al. (2015) using the CK-p25 mouse model.
-
Animal Model: CK-p25 mice (3 months old) induced for 6 weeks for forebrain-specific p25 expression.[1]
-
Compound Preparation:
-
This compound is a crystalline solid.[2] Due to its poor water solubility, a suitable vehicle is required. While the specific vehicle used in the pivotal study is not detailed, common strategies for formulating poorly soluble drugs for intraperitoneal injection include using a co-solvent system. A typical formulation might involve dissolving this compound in a small amount of DMSO and then diluting it with a vehicle like a solution of PEG400 and saline. It is crucial to perform pilot studies to ensure the solubility and stability of the formulation and to establish a vehicle that is well-tolerated by the animals.
-
-
Dosing and Administration:
-
Administer this compound at a dose of 1-10 mg/kg via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Administer the dose daily for the duration of the study (e.g., 10 days).[1]
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, collect brain tissue (e.g., hippocampus).
-
Prepare tissue lysates and perform Western blotting to assess the levels of acetylated histones (e.g., H3K9ac, H4K12ac) as a measure of target engagement.
-
Visualizations
Caption: Signaling pathway of this compound.
Troubleshooting Guide
Variability in in vivo experiments can arise from multiple sources. This guide provides a structured approach to identifying and mitigating these issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetration of Ortho-Aminoanilide Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of ortho-aminoanilide inhibitors. The following information is designed to address specific experimental issues and guide the optimization of this important class of molecules for central nervous system (CNS) targets.
Frequently Asked Questions (FAQs)
Q1: My ortho-aminoanilide inhibitor shows excellent in vitro potency but no efficacy in in vivo CNS models. What is the likely cause?
A1: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, and many kinase inhibitors, including those with an ortho-aminoanilide scaffold, struggle to cross it effectively.[1] Another significant factor can be rapid efflux from the brain by transporters like P-glycoprotein (P-gp).[2][3]
Q2: What are the key physicochemical properties influencing the brain penetration of my inhibitor?
A2: Several key physicochemical properties are critical for CNS penetration. These include:
-
Lipophilicity (logP/logD): A delicate balance is required. While high lipophilicity can increase passive diffusion across the BBB, it can also lead to non-specific binding and increased metabolism.[4]
-
Molecular Weight (MW): Generally, a lower molecular weight (<450 Da) is preferred for better BBB penetration.[5]
-
Polar Surface Area (PSA): A lower PSA (<90 Ų) is associated with improved brain penetration.[6]
-
Hydrogen Bond Donors (HBD): Minimizing the number of hydrogen bond donors is crucial, as they can hinder passage through the lipophilic BBB.
-
pKa: The ionization state of your compound at physiological pH (7.4) is important. A basic pKa can lead to increased P-gp efflux.[7]
Q3: How can I determine if my ortho-aminoanilide inhibitor is a substrate for P-glycoprotein (P-gp)?
A3: The most common in vitro method is the Caco-2 bidirectional permeability assay. This assay measures the transport of your compound across a monolayer of Caco-2 cells, which express P-gp. A significantly higher basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport (an efflux ratio > 2) suggests that your compound is a P-gp substrate.[2][3]
Troubleshooting Guide
Problem 1: Low Brain-to-Plasma Ratio (Kp) in Animal Models
-
Possible Cause: High P-glycoprotein (P-gp) efflux. The ortho-aminoanilide scaffold may be recognized by P-gp, actively removing it from the brain.[2][3]
-
Troubleshooting Steps:
-
Assess P-gp Liability: Perform a Caco-2 bidirectional permeability assay to determine the efflux ratio (ER). An ER > 2.5 is indicative of a P-gp substrate.[2]
-
Structural Modifications to Reduce P-gp Efflux:
-
Reduce Basicity: Lowering the pKa of basic nitrogen atoms in your molecule can decrease P-gp recognition.[7]
-
Increase Rigidity: Introducing conformational constraints, such as incorporating rings or triple bonds, can disrupt the optimal conformation for P-gp binding.[2]
-
Masking Hydrogen Bond Donors: Intramolecular hydrogen bonding or replacing hydrogen bond donors with acceptors can reduce P-gp substrate potential.
-
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, elacridar) can confirm if P-gp is the primary reason for low brain exposure. An increased brain-to-plasma ratio in the presence of the inhibitor would support this hypothesis.
-
Problem 2: Poor Permeability in In Vitro BBB Models (e.g., PAMPA-BBB)
-
Possible Cause: Unfavorable physicochemical properties of your ortho-aminoanilide inhibitor.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate or measure the logP, PSA, MW, and number of hydrogen bond donors of your compound. Compare these values to the optimal ranges for CNS drugs (see Table 1).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with systematic modifications to these properties. For example:
-
Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase the logP, but be mindful of the potential for increased non-specific binding.
-
Reduce Polar Surface Area: Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
Decrease Molecular Weight: Simplify the structure where possible without losing potency.
-
-
Data Presentation
Table 1: General Physicochemical Property Guidelines for CNS Drug Candidates
| Property | Guideline for Good Brain Penetration | Reference |
| Molecular Weight (MW) | < 450 Da | [5] |
| Lipophilicity (clogP) | 1 - 4 | [8] |
| Polar Surface Area (PSA) | < 90 Ų | [6] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | [8] |
| Most Basic pKa | < 8.0 | [7] |
| Efflux Ratio (Caco-2) | < 2.5 | [2] |
Table 2: Impact of Structural Modifications on Brain Penetration of 2-Aminopyridine nNOS Inhibitors (A Structurally Related Scaffold)
| Compound | Modification from Lead | Efflux Ratio (ER) in Caco-2 Assay | Permeability (Pe) in PAMPA-BBB (10⁻⁶ cm/s) |
| Lead Compound 1 | - | 5.9 | - |
| Analog 2 | Increased rigidity (C-C triple bond) | - | Improved |
| Analog 4 | Increased lipophilicity and reduced rotatable bonds (pyrrolidine ring) | - | Improved |
| Compound 21 | Combined modulation of pKa, lipophilicity, and fluorination | 0.8 | 16.3 |
Data adapted from a study on 2-aminopyridine inhibitors, which provides a useful surrogate for understanding potential strategies for ortho-aminoanilides.[2]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane).
-
The wells of a donor plate are filled with a buffered solution of the test compound.
-
The filter plate is placed on top of the donor plate, and the acceptor wells on the other side of the membrane are filled with a buffer solution.
-
The "sandwich" is incubated for a specified time (e.g., 4-18 hours).
-
The concentrations of the compound in the donor, acceptor, and reference wells are determined by LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [drug]_acceptor / [drug]_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
2. Caco-2 Bidirectional Permeability Assay
-
Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells and to identify if it is a substrate of efflux transporters like P-gp.
-
Methodology:
-
Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
For the basolateral-to-apical (B-A) permeability assessment, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
-
The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B)
-
Visualizations
References
- 1. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integration of in silico and in vitro tools for scaffold optimization during drug discovery: predicting P-glycoprotein efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
unexpected phenotypes in mice treated with BRD4884
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD4884 in mouse models. The information is intended for scientists and drug development professionals to anticipate and address potential unexpected phenotypes and experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: No discernible cognitive enhancement or target engagement.
-
Possible Cause 1: Incorrect Dosage or Administration. The efficacy of this compound is dose-dependent. Studies have shown that doses of 1-10 mg/kg administered intraperitoneally (i.p.) daily for 10 days can rescue memory deficits in CK-p25 mice.[1] Ensure your dosing regimen is within this range and that the administration route is appropriate for your experimental goals.
-
Possible Cause 2: Pharmacokinetic Variability. While this compound has good brain permeability, individual differences in metabolism and clearance can affect its efficacy.[2] Consider conducting a pilot pharmacokinetic study in your specific mouse strain to determine the optimal dosing schedule.
-
Possible Cause 3: Inadequate Target Engagement. Verify target engagement by measuring histone acetylation levels (e.g., H3K9, H4K12) in the hippocampus or other relevant brain regions.[2] this compound has been shown to increase these markers in mouse primary neuronal cell cultures at 10 μM for 24 hours.[1]
Issue 2: Mice exhibit signs of toxicity or distress (e.g., weight loss, lethargy).
-
Possible Cause 1: Off-Target Effects. Although this compound is selective for HDAC1/2, high doses may lead to off-target effects common to pan-HDAC inhibitors. These can include gastrointestinal distress, fatigue, and myelosuppression.[3][4][5][6]
-
Troubleshooting Steps:
-
Reduce the dose of this compound.
-
Monitor mice daily for signs of toxicity (weight loss, changes in grooming, activity levels).
-
Consider a less frequent dosing schedule.
-
If toxicity persists, consider switching to a more selective HDAC2 inhibitor if available.
-
Issue 3: Unexpected behavioral phenotypes unrelated to cognition.
-
Possible Cause 1: HDAC1 Inhibition. this compound also inhibits HDAC1, which is crucial for embryonic development and cell cycle regulation.[7][8][9] While adult mice are less sensitive to HDAC1 inhibition than embryos, long-term treatment may lead to unforeseen behavioral changes.
-
Possible Cause 2: Neurodevelopmental Alterations. Studies on HDAC2 knockout mice show that while they have enhanced memory, they are also smaller than their wild-type littermates.[10] This suggests that long-term inhibition of HDAC2 during development or in young adult mice could have broader effects on physiology and behavior.
-
Troubleshooting Steps:
-
Carefully document all observed behaviors.
-
Include a comprehensive battery of behavioral tests to assess anxiety, motor function, and social interaction in addition to cognitive tests.
-
Consider using conditional knockout models to dissect the role of HDAC1 and HDAC2 in the observed phenotypes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs), with kinetic selectivity for HDAC2 over HDAC1.[2] It functions by increasing the acetylation of histones, specifically H4K12 and H3K9, which leads to a more open chromatin structure and altered gene expression.[2] This mechanism is thought to underlie its ability to enhance learning and memory.[11]
Q2: What are the recommended in vivo dosage and administration routes for this compound in mice?
A dosage of 1-10 mg/kg administered daily via intraperitoneal (i.p.) injection for 10 days has been shown to be effective in rescuing memory deficits in CK-p25 mice.[1] However, the optimal dose and route may vary depending on the mouse strain and experimental design.
Q3: What are the known pharmacokinetic properties of this compound in mice?
This compound has a half-life of approximately 0.9 hours in mice and exhibits excellent brain permeability with a brain-to-plasma ratio of 1.29.[2]
Q4: What are the potential off-target effects of this compound?
While this compound is selective, it can still inhibit HDAC1 and, at higher concentrations, HDAC3.[1] As a class, HDAC inhibitors can have side effects such as gastrointestinal issues (nausea, diarrhea), fatigue, and hematological toxicities (thrombocytopenia, neutropenia).[3][6] Researchers should monitor for these potential adverse effects.
Q5: Are there any known unexpected phenotypes associated with long-term this compound treatment?
There is limited published data on the long-term effects of this compound. However, based on studies of HDAC2 knockout mice, potential long-term phenotypes could include reduced body size and altered fertility.[10] Researchers should carefully monitor for a broad range of potential phenotypes during chronic dosing studies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |
| (Data sourced from MedchemExpress)[1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (T1/2) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |
| (Data sourced from Wagner et al., 2015)[2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Cognitive Testing
-
Preparation of this compound Solution: Dissolve this compound in a vehicle appropriate for in vivo use (e.g., DMSO followed by dilution in saline or corn oil). Ensure the final concentration of DMSO is non-toxic.
-
Dosing: Administer this compound at a dose of 1-10 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Schedule: For chronic studies, administer the dose daily for a predetermined period (e.g., 10 days) prior to and/or during behavioral testing.
-
Behavioral Testing: Conduct cognitive tests such as the Morris water maze, contextual fear conditioning, or novel object recognition. Ensure that the timing of the behavioral testing is consistent with the pharmacokinetic profile of this compound.
-
Monitoring: Monitor mice daily for any signs of toxicity, including weight loss, changes in appearance (piloerection), and altered activity levels.
Protocol 2: Assessment of Target Engagement in Mouse Brain
-
Tissue Collection: Following the final dose of this compound, euthanize mice at a time point consistent with peak brain exposure (e.g., 1-2 hours post-injection).
-
Brain Dissection: Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus).
-
Histone Extraction: Extract histones from the brain tissue using a commercially available kit or a standard acid extraction protocol.
-
Western Blot Analysis: Perform Western blotting using antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and total histone antibodies (e.g., anti-H3, anti-H4) for normalization.
-
Quantification: Quantify the changes in histone acetylation relative to vehicle-treated control mice.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Antineoplastic HDAC Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 1 (HDAC1), but not HDAC2, controls embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Hdac1 histone deacetylase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. 022625 - Strain Details [jax.org]
- 11. A single allele of Hdac2 but not Hdac1 is sufficient for normal mouse brain development in the absence of its paralog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Histone Hyperacetylation Results with BRD4884
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD4884 to study histone hyperacetylation.
Understanding this compound
This compound is a potent and brain-penetrant inhibitor of histone deacetylases (HDACs), with selectivity for class I HDACs, particularly HDAC1 and HDAC2, over HDAC3.[1][2][3] It is crucial to note that despite its name, This compound is not a BET bromodomain inhibitor. Its mechanism of action is to block the removal of acetyl groups from lysine residues on histones, leading to an increase in histone acetylation (hyperacetylation).[2] This, in turn, can alter chromatin structure and regulate gene expression.[2] this compound has been shown to increase acetylation of H4K12 and H3K9 in neuronal cells.[1][3]
Diagram: Mechanism of Action of this compound
Caption: Mechanism of this compound-induced histone hyperacetylation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak increase in histone acetylation (Western Blot) | 1. Insufficient this compound concentration or incubation time. | 1. Optimize this compound concentration (e.g., 1-10 µM) and incubation time (e.g., 6-24 hours). A time-course and dose-response experiment is recommended.[1][3] |
| 2. Poor antibody quality or incorrect antibody dilution. | 2. Use a validated antibody specific for the acetylated histone mark of interest (e.g., H3K9ac, H4K12ac). Optimize antibody dilution. Run positive controls (e.g., cells treated with a known pan-HDAC inhibitor like Trichostatin A). | |
| 3. Inefficient histone extraction. | 3. Use a histone extraction protocol optimized for preserving post-translational modifications. Consider using an acid extraction method. | |
| 4. This compound degradation. | 4. Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1][4] | |
| Inconsistent results between replicates | 1. Uneven cell seeding or treatment. | 1. Ensure uniform cell density across all wells/plates. Mix this compound solution thoroughly before adding to cells. |
| 2. Variability in sample processing. | 2. Standardize all steps of the experimental protocol, including incubation times, washing steps, and reagent volumes. | |
| 3. This compound precipitation. | 3. This compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in DMSO before further dilution in media. Sonication may be required for complete dissolution.[1] | |
| High cell toxicity or death | 1. This compound concentration is too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). |
| 2. Off-target effects. | 2. While this compound is selective, off-target effects can occur at high concentrations. Consider using a lower concentration or a different HDAC inhibitor with a distinct selectivity profile for comparison. Some HDAC inhibitors have been shown to induce apoptosis.[5] | |
| 3. Extended incubation time. | 3. Reduce the incubation time. A shorter exposure may be sufficient to observe changes in histone acetylation without causing significant cell death. | |
| Unexpected changes in gene expression | 1. Indirect effects of histone hyperacetylation. | 1. Histone hyperacetylation can lead to both up- and downregulation of genes. The final transcriptional outcome is context-dependent.[6] |
| 2. Off-target effects on non-histone proteins. | 2. HDACs have numerous non-histone substrates, including transcription factors. This compound could be affecting the acetylation status and activity of these proteins.[5] | |
| 3. Cellular stress response. | 3. High concentrations or prolonged treatment with HDAC inhibitors can induce cellular stress, leading to changes in gene expression unrelated to the direct effects on histone acetylation. |
Diagram: Troubleshooting Workflow for Western Blot
References
- 1. This compound | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative and Positive Regulation of Gene Expression by Mouse Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for BRD4884 Off-Targets in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD4884, a potent and brain-penetrant histone deacetylase (HDAC) inhibitor, in cellular assays. The focus is on strategies to control for and identify potential off-target effects, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent inhibitor of Class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2][3][4][5] It exhibits kinetic selectivity, with a longer residence time on HDAC2 compared to HDAC1.[1][2]
Q2: What is the significance of this compound's kinetic selectivity?
The kinetic selectivity of this compound for HDAC2 suggests that its inhibitory effect on this specific isoform is more sustained.[1][2] This property can be advantageous in studies focused on the biological functions of HDAC2, potentially minimizing effects from the transient inhibition of other HDACs.
Q3: Have any specific off-targets of this compound been identified?
To date, comprehensive off-target profiling studies specifically for this compound are not widely published. However, studies on other HDAC inhibitors, particularly those with a hydroxamate structure, have identified off-targets such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[6][7][8] this compound, being an ortho-aminoanilide, is part of a chemical class generally considered more selective for HDAC1/2/3, suggesting a potentially cleaner off-target profile.[6][9] Nevertheless, empirical validation in your specific cellular context is crucial.
Q4: Why is it important to control for off-target effects?
Off-target effects can lead to misinterpretation of experimental results, attributing a biological phenotype to the inhibition of the intended target when it is, in fact, caused by the modulation of an unintended protein or pathway.[10] Rigorous controls are essential for validating that the observed cellular response is a direct consequence of on-target activity.
Troubleshooting Guide: Unexpected Phenotypes or Inconsistent Results
Issue: The observed cellular phenotype does not align with the known functions of HDAC1, HDAC2, or HDAC3.
Possible Cause: This could be a strong indicator of an off-target effect. The phenotype might be mediated by the inhibition of an unknown protein or pathway by this compound.
Troubleshooting Steps:
-
Perform Orthogonal Validation: Use a structurally and chemically distinct HDAC1/2/3 inhibitor to see if it recapitulates the same phenotype. A different chemical scaffold is less likely to share the same off-targets.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of HDAC1, HDAC2, and/or HDAC3. If the phenotype persists with this compound treatment in the absence of its primary targets, it is likely an off-target effect.
-
Rescue Experiment: In a system where the primary target (e.g., HDAC2) is knocked out or knocked down, reintroduce a version of the target that is resistant to this compound. If the inhibitor's effect is on-target, the resistant version should rescue the phenotype.
-
Dose-Response Analysis: Atypical dose-response curves can sometimes suggest off-target effects. Characterize the concentration at which the unexpected phenotype appears and compare it to the IC50 for the on-target HDACs.
Issue: High variability in experimental results between replicates.
Possible Cause: Inconsistent target engagement or cellular health can contribute to variability.
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended HDAC targets in your specific cell line and experimental conditions.
-
Assess Cell Viability: Ensure that the concentrations of this compound used are not causing significant cytotoxicity, which can lead to inconsistent results. Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Optimize Compound Delivery: Inconsistent solubility or delivery of this compound to the cells can cause variability. Ensure proper solubilization and mixing.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |
Data sourced from MedchemExpress and Cayman Chemical.[2][3][5]
Table 2: Kinetic Parameters of this compound
| Target | Half-life (t1/2) |
| HDAC1 | 20 min |
| HDAC2 | 143 min |
This demonstrates the kinetic selectivity of this compound for HDAC2.[2]
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the direct assessment of this compound binding to its target proteins in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., HDAC1, HDAC2) remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Expected Outcome: A dose-dependent thermal stabilization of HDAC1 and HDAC2, and to a lesser extent HDAC3, upon treatment with this compound.
CRISPR/Cas9-Mediated Target Validation
This genetic approach provides a highly specific method to confirm that the cellular effects of this compound are mediated through its intended targets.[15][16][17]
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that specifically target the genomic loci of HDAC1, HDAC2, and HDAC3.
-
Transfection and Selection: Transfect cells with a Cas9 nuclease and the specific gRNAs. Select for successfully edited cells.
-
Validation of Knockout: Confirm the knockout of the target proteins by Western blot or other protein detection methods.
-
Phenotypic Assay: Treat the knockout cell lines and a wild-type control cell line with this compound and perform the cellular assay of interest.
-
Analysis: If the phenotype observed in wild-type cells upon this compound treatment is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.
Rescue Experiment with a Drug-Resistant Mutant
This experiment complements the CRISPR/Cas9 knockout by demonstrating that re-expression of the target protein can restore the inhibitor's effect.
Methodology:
-
Generate Drug-Resistant Mutant: Introduce a point mutation in the coding sequence of the target (e.g., HDAC2) that prevents this compound binding without affecting the protein's normal function. This often requires structural information of the drug-target interaction.
-
Express Mutant in Knockout Cells: In the target knockout cell line (generated via CRISPR/Cas9), express the drug-resistant mutant of the target protein.
-
Treat with this compound: Treat the knockout cells, the knockout cells expressing the wild-type target, and the knockout cells expressing the drug-resistant mutant with this compound.
-
Phenotypic Analysis: Perform the cellular assay. The phenotype should be rescued (i.e., the effect of this compound should be absent) only in the cells expressing the drug-resistant mutant.
Visualizations
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR/Cas9 Methods for Identification and Validation of Genes Regulating BCR-Mediated Antigen Uptake | Springer Nature Experiments [experiments.springernature.com]
- 17. A Survey of Validation Strategies for CRISPR-Cas9 Editing | CiNii Research [cir.nii.ac.jp]
Technical Support Center: Improving the Pharmacokinetic Profile of BRD4884
Welcome to the technical support center for BRD4884, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the pharmacokinetic (PK) profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known pharmacokinetic profile of this compound?
A1: this compound, a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), is characterized by a relatively short half-life in mice (approximately 0.9 hours) but demonstrates excellent brain permeability. Its rapid clearance suggests that it is susceptible to metabolic breakdown.
Q2: What are the likely metabolic liabilities of this compound?
A2: The chemical structure of this compound contains a biphenyl moiety, which is a common site for metabolism by cytochrome P450 (CYP) enzymes. Hydroxylation of the aromatic rings is a probable metabolic pathway that can lead to rapid clearance of the compound from the body. The amide bond present in the molecule could also be susceptible to hydrolysis by amidases.
Q3: How can I improve the metabolic stability of this compound?
A3: Several strategies can be employed to enhance the metabolic stability of this compound:
-
Structural Modification: Introducing electron-withdrawing groups, such as fluorine atoms, to the biphenyl ring can block potential sites of oxidation.[1][2][3][4][5] Replacing metabolically labile groups with more stable alternatives is another common approach.
-
Formulation Strategies: For in vivo studies, optimizing the formulation can protect the compound from rapid metabolism and improve its exposure. This can include using lipid-based formulations or co-solvents.[6][7][8][9][10]
Q4: What in vitro assays are recommended to assess the pharmacokinetic properties of this compound analogs?
A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended:
-
Metabolic Stability Assays: Using liver microsomes, S9 fractions, or hepatocytes to determine the intrinsic clearance of the compound.
-
Plasma Protein Binding Assays: To determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Permeability Assays: Using cell-based models like Caco-2 to assess the compound's ability to cross biological membranes.
-
Solubility Assays: To determine the aqueous solubility of the compound, which can impact its absorption.
Troubleshooting Guides
Problem 1: High in vitro clearance observed in liver microsome stability assay.
| Possible Cause | Troubleshooting Step |
| Rapid metabolism by CYP enzymes. | Action: Perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the site(s) of metabolism ("soft spots").[11][12][13][14][15] Next Step: Synthesize analogs with modifications at the identified metabolic hot spots. For example, if hydroxylation of the biphenyl ring is observed, consider introducing a fluorine atom at that position.[1][2][3][4][5] |
| Instability of the compound in the assay buffer. | Action: Run a control incubation without the NADPH regenerating system to assess the chemical stability of the compound under the assay conditions. Next Step: If the compound is unstable, investigate the cause (e.g., pH, temperature) and adjust the assay protocol accordingly. |
| Non-specific binding to the assay plate or microsomes. | Action: Use low-binding plates and include a protein-free control to assess non-specific binding. Next Step: If non-specific binding is high, consider using a different assay format or adjusting the protein concentration. |
Problem 2: Poor oral bioavailability in animal models despite good in vitro permeability.
| Possible Cause | Troubleshooting Step |
| High first-pass metabolism in the liver. | Action: Compare the in vitro clearance in liver microsomes or hepatocytes with the in vivo clearance to estimate the extent of first-pass metabolism. Next Step: If first-pass metabolism is high, focus on improving metabolic stability through structural modifications. |
| Poor aqueous solubility limiting dissolution. | Action: Determine the thermodynamic and kinetic solubility of the compound. Next Step: If solubility is low, explore formulation strategies such as creating amorphous solid dispersions, using cyclodextrins, or developing lipid-based formulations.[6][7][8][9][10] |
| Efflux by transporters in the gut wall. | Action: Use Caco-2 cells with and without specific efflux transporter inhibitors (e.g., verapamil for P-glycoprotein) to assess the role of efflux. Next Step: If efflux is a significant issue, consider structural modifications to reduce recognition by transporters. |
Quantitative Data Summary
| Parameter | This compound (Reported) | Goal for Improved Analog |
| In Vivo Half-life (mouse) | ~0.9 hours | > 4 hours |
| Brain Penetration | Excellent | Maintain excellent brain penetration |
| In Vitro Intrinsic Clearance | High (inferred) | Low to moderate |
| Aqueous Solubility | Low (expected for class) | > 10 µM |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol is designed to determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound (e.g., this compound analog)
-
Liver microsomes (human, mouse, or rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates (low-binding)
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the test compound in phosphate buffer to the final working concentration (typically 1 µM).
-
Prepare the microsomal incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-warm the test compound solution and the microsomal mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal mixture containing the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane.
Materials:
-
Test compound
-
Donor and acceptor 96-well plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dilute the test compound in PBS to the final donor concentration.
-
Coat the membrane of the donor plate with the artificial membrane solution.
-
Add the test compound solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
Visualizations
Caption: Iterative workflow for improving the pharmacokinetic profile of this compound.
Caption: Decision tree for troubleshooting high in vitro clearance.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 7. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Vali… [ouci.dntb.gov.ua]
- 15. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BRD4884 vs. SAHA: A Comparative Guide to In Vitro Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective neuroprotective strategies is a cornerstone of neuroscience research and drug development. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds, with the potential to mitigate neuronal damage and promote survival. This guide provides an objective comparison of two such inhibitors, BRD4884 and Suberoylanilide Hydroxamic Acid (SAHA), focusing on their in vitro neuroprotective capabilities. While both compounds target HDACs, they exhibit distinct selectivity profiles and have been investigated in different experimental contexts. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to aid researchers in selecting the appropriate tool for their in vitro studies.
Performance Comparison: this compound and SAHA
The following tables summarize the key characteristics and available quantitative data for this compound and SAHA from in vitro studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from independent research.
Table 1: General Properties and Selectivity
| Feature | This compound | SAHA (Vorinostat) |
| Target Class | Histone Deacetylase (HDAC) Inhibitor | Histone Deacetylase (HDAC) Inhibitor |
| Selectivity | Kinetically selective for HDAC2 over HDAC1 and HDAC3.[1] | Pan-HDAC inhibitor, targeting Class I and II HDACs.[2] |
| Reported In Vitro Models | Primary mouse neuronal cell cultures.[1] | Murine photoreceptor cell line (661W), rat organotypic hippocampal brain slices, primary human astrocytes, dopaminergic cell lines (SH-SY5Y, N1E-115).[3][4] |
| Key Reported Neuroprotective Effects | Increases histone acetylation (H4K12 and H3K9).[1] | Increases cell survival, improves mitochondrial respiration, reduces mitochondrial fission, enhances synaptic function, and can have anti-inflammatory effects.[2][4][5] |
Table 2: Quantitative In Vitro Data
| Parameter | This compound | SAHA |
| HDAC Inhibition (IC50) | HDAC1: 29 nMHDAC2: 62 nMHDAC3: 1090 nM[6] | HDAC1: 0.061 µMHDAC2: 0.251 µMHDAC3: 0.019 µMHDAC6: 0.009 µMHDAC10: 0.029 µM[3] |
| Effective Concentration (In Vitro) | 10 µM (for histone acetylation in primary mouse neuronal cultures).[6] | 0.1–10 μM (for increased cell survival in 661W cells).[4] |
| Cell Viability/Survival | Data not available in neuroprotection assays. | Increased cell survival in stressed 661W photoreceptor cells.[4] |
| Apoptosis | Data not available. | Data not available in the provided search results. |
| Histone Acetylation | Significantly increased H4K12 and H3K9 acetylation in primary mouse neuronal cell cultures.[1] | Increased acetylation of histones H3 and H4.[7] |
| Other Quantitative Measures | Data not available. | Enhanced basal excitatory synaptic function in rat organotypic hippocampal brain slices.[3] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and SAHA are mediated through their inhibition of HDACs, leading to the hyperacetylation of histone and non-histone proteins. This, in turn, modulates gene expression and various cellular processes.
This compound's Mechanism of Action:
This compound's neuroprotective potential is inferred from its selective inhibition of HDAC2. Increased HDAC2 levels have been associated with impaired synaptic plasticity and memory formation. By selectively inhibiting HDAC2, this compound is hypothesized to restore histone acetylation, leading to the expression of genes that promote neuronal survival and function.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAHA Enhances Synaptic Function and Plasticity In Vitro but Has Limited Brain Availability In Vivo and Does Not Impact Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA is neuroprotective in in vitro and in situ models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinetic Selectivity of BRD4884 and BRD6688
In the landscape of epigenetic drug discovery, the development of isoform-selective inhibitors for histone deacetylases (HDACs) presents a significant therapeutic opportunity. BRD4884 and BRD6688 have emerged as noteworthy small molecule inhibitors, distinguished by their kinetic selectivity for HDAC2 over the highly homologous HDAC1. This guide provides a detailed comparison of the kinetic profiles of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Data Summary
The kinetic selectivity of this compound and BRD6688 is primarily attributed to differences in their binding kinetics to HDAC1 and HDAC2. This "biased residence time" is a critical factor in achieving selective target engagement in a cellular context.[1] The following tables summarize the key quantitative data for both compounds.
Table 1: Inhibitory Potency (IC50) of this compound and BRD6688 against Class I HDACs
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (µM) |
| This compound | 29[2][3][4] | 62[2][3][4] | 1.09[2][3][4] |
| BRD6688 | - | Selective for HDAC2[5] | - |
Note: Specific IC50 values for BRD6688 against individual HDAC isoforms were not explicitly detailed in the provided search results, but it is consistently described as a selective HDAC2 inhibitor.[5]
Table 2: Kinetic Binding Properties of this compound
| Parameter | HDAC1 | HDAC2 |
| Binding Kinetics | Fast-on/Faster-off[1] | Slow-on/Slow-off[1] |
| Residence Time (t1/2) | 20 minutes[1][2] | 143 minutes[1][2][6] |
| Kinetic Selectivity (t1/2 HDAC2 / t1/2 HDAC1) | \multicolumn{2}{c | }{7-fold[1][2]} |
The data clearly indicates that while this compound is a potent inhibitor of both HDAC1 and HDAC2, its prolonged residence time on HDAC2 affords it significant kinetic selectivity.[1][2] This extended engagement with HDAC2 is a key differentiator.
Signaling Pathway and Experimental Workflow
The development of kinetically selective inhibitors like this compound and BRD6688 is crucial for dissecting the specific roles of HDAC isoforms in cellular processes.
Caption: Signaling pathway of HDAC inhibition by this compound and BRD6688.
The experimental workflow to determine the kinetic selectivity of such inhibitors is a multi-step process.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of BRD4884 and RGFP966 for Cognitive Enhancement in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutic agents to ameliorate cognitive deficits is a cornerstone of neuroscience research. Among the promising targets are histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation of gene expression, which is fundamental for learning and memory. This guide provides a detailed comparison of two selective HDAC inhibitors, BRD4884 and RGFP966, which have demonstrated pro-cognitive effects in various preclinical models.
Executive Summary
This compound, a kinetically selective inhibitor of HDAC2, and RGFP966, a specific inhibitor of HDAC3, both show potential for cognitive improvement. This compound has been shown to rescue memory deficits in a mouse model of neurodegeneration by increasing histone acetylation. RGFP966 has demonstrated efficacy in models of traumatic brain injury, Huntington's disease, and in enhancing specific forms of memory, acting through pathways involving Nrf2 and regulation of the NLRP3 inflammasome. While direct comparative studies are lacking, this guide synthesizes available data to facilitate an informed evaluation of their respective merits.
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics and reported efficacy of this compound and RGFP966 from preclinical studies.
| Feature | This compound | RGFP966 |
| Primary Target | Histone Deacetylase 2 (HDAC2)[1] | Histone Deacetylase 3 (HDAC3)[2][3] |
| Selectivity | Kinetically selective for HDAC2 over HDAC1.[1] | Specific for HDAC3 (IC50 = 0.08 µM), with significantly lower affinity for other HDACs.[2] |
| Mechanism of Action | Increases histone acetylation (H3K9 and H4K12), suggesting a role in chromatin remodeling to facilitate gene expression related to synaptic plasticity.[1] | Activates the Nrf2 antioxidant pathway, inhibits the HMGB1/TLR4/NLRP3 inflammasome pathway, and normalizes memory-related gene expression.[4] |
| Preclinical Models | CK-p25 mouse model of neurodegeneration.[1] | Rat model of traumatic brain injury (TBI), mouse model of Huntington's disease, auditory memory models.[3][4] |
| Cognitive Domains Improved | Associative memory (contextual fear conditioning).[1] | Neurological and cognitive function post-TBI, long-term memory, motor learning, auditory memory, memory updating.[3][4][5] |
| Reported Efficacy (Quantitative Data) | Rescued memory deficits in CK-p25 mice in a cognition behavioral model.[1] | In a TBI model, RGFP966 treatment significantly improved neurological function. In a Huntington's disease model, it prevented long-term memory impairment. In an object location memory task, RGFP966-treated mice showed a significantly higher discrimination index for the updated location compared to vehicle controls.[3][4][5] |
| Brain Penetrance | Excellent brain permeability with a brain-to-plasma ratio of 1.29.[6] | Readily crosses the blood-brain barrier.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for critical evaluation and replication.
This compound: Contextual Fear Conditioning in CK-p25 Mice
-
Animal Model: CK-p25 transgenic mice, which express the p25 protein, a potent activator of cyclin-dependent kinase 5 (Cdk5), leading to neurodegeneration and cognitive deficits.
-
Drug Administration: The specific dosage and administration schedule for this compound in the contextual fear conditioning experiment were not detailed in the primary publication.[1]
-
Behavioral Assay:
-
Training: On the training day, mice are placed in a novel conditioning chamber and allowed to explore for a baseline period. A conditioned stimulus (CS), typically a tone, is presented, followed by an unconditioned stimulus (US), a mild footshock. This pairing is repeated multiple times.
-
Contextual Memory Test: 24 hours after training, mice are returned to the same conditioning chamber (the context) without the presentation of the CS or US. The amount of time the mice spend in a "freezing" posture (complete immobility except for respiration) is recorded. Increased freezing time is indicative of a stronger memory of the aversive context.
-
-
Molecular Analysis: Following behavioral testing, hippocampal tissue is collected for Western blot analysis to measure levels of acetylated histones (H3K9 and H4K12).
RGFP966: Novel Object Recognition in Mice
-
Animal Model: Wild-type or transgenic mouse models of cognitive impairment.
-
Drug Administration: RGFP966 is typically administered systemically (e.g., intraperitoneally) at a dose of 10 mg/kg. The timing of administration can vary depending on the experimental question (e.g., pre-training, post-training).
-
Behavioral Assay:
-
Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) for one or more days.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating these cognitive enhancers.
Caption: Proposed signaling pathways for this compound and RGFP966 in cognitive enhancement.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological HDAC3 inhibition alters memory updating in young and old male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Comparison of BRD4884 and Other Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD4884 with other prominent class I histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications, ranging from neuroscience to oncology.
Introduction to Class I HDACs and Inhibition
Class I HDACs, comprising HDAC1, HDAC2, HDAC3, and HDAC8, are crucial epigenetic regulators that remove acetyl groups from histone and non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. Dysregulation of Class I HDACs is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] HDAC inhibitors (HDACis) are a class of drugs that block the activity of these enzymes, leading to histone hyperacetylation and the reactivation of silenced genes.
This compound is a potent, brain-penetrant HDAC inhibitor with a unique kinetic selectivity profile that distinguishes it from other class I inhibitors. This guide will delve into a comparative analysis of this compound's performance against other well-established class I HDACis.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and other selected class I HDAC inhibitors against individual HDAC isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Class I Selectivity Profile | Reference(s) |
| This compound | 29 | 62 | 1090 | - | Potent against HDAC1/2, kinetically selective for HDAC2 | [2][3] |
| Entinostat (MS-275) | 180 - 300 | - | ~8000 | >100,000 | Selective for HDAC1 over HDAC3 | [4][5] |
| Mocetinostat (MGCD0103) | - | - | - | - | Selective for HDAC1 and HDAC2 | [6] |
| RGFP966 | >20,000 | >20,000 | 80 | - | Highly selective for HDAC3 | [1] |
| Romidepsin (FK-228) | 36 | 47 | - | - | Potent against HDAC1/2 | [5] |
| Compound 13e | 9.54 | 28.04 | 1.41 | 557.3 | Potent against HDAC1/2/3 | [7] |
| Apicidin | - | 43-575 | 43-575 | 43-575 | Selective for HDAC2/3/8 over HDAC1 | [5] |
Key Differentiators of this compound
This compound stands out due to its kinetic selectivity for HDAC2. While its IC50 values for HDAC1 and HDAC2 are comparable, it exhibits a significantly longer residence time on HDAC2, leading to a more sustained inhibition of this specific isoform.[3] This property is particularly relevant in the context of neurodegenerative diseases, where HDAC2 has been identified as a key negative regulator of synaptic plasticity and memory formation.
Experimental Data and Performance
In Vitro Efficacy: Histone Acetylation
A primary measure of HDAC inhibitor efficacy in cells is the accumulation of acetylated histones. Western blotting is a standard technique to assess the levels of specific acetylated lysine residues on histones, such as H3K9ac and H4K12ac.
Treatment of primary mouse neuronal cells with this compound (10 µM for 24 hours) has been shown to increase H4K12 and H3K9 histone acetylation.[2] Similarly, other class I HDAC inhibitors like Entinostat and pan-HDAC inhibitors also lead to a dose-dependent increase in histone H3 and H4 acetylation in various cell lines.[8]
Cellular Effects: Proliferation and Apoptosis
HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The specific cellular outcome often depends on the cell type and the inhibitor's isoform selectivity.
For instance, studies have shown that class I selective HDAC inhibitors can induce apoptosis in leukemia and prostate cancer cells.[7] The differential roles of HDAC1 and HDAC2 in apoptosis have been noted, with HDAC1 being pro-apoptotic and HDAC2 having a pro-survival function in some contexts.[9] This highlights the importance of isoform selectivity in determining the therapeutic effect of an HDAC inhibitor.
Signaling Pathways Modulated by Class I HDAC Inhibitors
Class I HDAC inhibitors exert their effects by modulating various signaling pathways. Inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, affecting gene expression and cellular processes.
General Mechanism of Action
The general mechanism involves the inhibition of HDAC enzymatic activity, leading to an accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.
Caption: General mechanism of action of Class I HDAC inhibitors.
Signaling Pathways in Neurodegeneration
In the context of neurodegenerative diseases like Alzheimer's, HDAC2 has been shown to be a key player in repressing genes necessary for synaptic plasticity and memory. This compound's kinetic selectivity for HDAC2 makes it a promising candidate for restoring cognitive function.
Caption: Role of this compound in mitigating neurodegeneration.
Experimental Protocols
HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified HDAC isoform.
-
Reagents: Recombinant human HDAC1, HDAC2, or HDAC3 enzyme; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); assay buffer; developer solution; test inhibitor (e.g., this compound).
-
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Add the recombinant HDAC enzyme and incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C.
-
Stop the reaction and measure fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of HDAC inhibitors on the proliferation and viability of cultured cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the results to untreated control cells and calculate the EC50 value, the concentration at which the inhibitor reduces cell viability by 50%.
Western Blotting for Histone Acetylation
This technique is used to detect the increase in histone acetylation in cells treated with HDAC inhibitors.
-
Procedure:
-
Treat cultured cells with the HDAC inhibitor for the desired time.
-
Lyse the cells and extract total protein or histone proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin) to determine the relative increase in histone acetylation.
Conclusion
This compound is a potent class I HDAC inhibitor with a distinct kinetic selectivity for HDAC2. This property, along with its ability to cross the blood-brain barrier, makes it a valuable research tool, particularly for studying the role of HDAC2 in the central nervous system and for exploring potential therapeutic strategies for neurodegenerative disorders. Its performance, when compared to other class I HDAC inhibitors, highlights the growing importance of isoform and kinetic selectivity in the development of targeted epigenetic therapies. The choice of an appropriate HDAC inhibitor will ultimately depend on the specific research question and the desired biological outcome. This guide provides a foundation of comparative data to aid in this selection process.
References
- 1. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of BRD4884 Against HDAC Isoforms
BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. Its efficacy and potential as a therapeutic agent, particularly in the context of cognitive impairment, are intrinsically linked to its selectivity profile against different HDAC isoforms. This guide provides an objective comparison of this compound's performance against other HDACs, supported by experimental data and detailed methodologies.
Understanding HDACs and the Importance of Selectivity
Histone deacetylases remove acetyl groups from lysine residues on histones and other non-histone proteins. This action generally leads to a more condensed chromatin structure, repressing gene transcription.[1] The human HDAC family is divided into several classes, with Class I (HDAC1, 2, 3, and 8) being a primary focus of drug development. Due to the high degree of similarity between isoforms, especially HDAC1 and HDAC2, achieving selectivity is a significant challenge. Isoform-selective inhibitors are highly sought after to minimize off-target effects and to dissect the specific biological roles of each HDAC.
This compound: A Profile in Selectivity
This compound demonstrates notable selectivity for Class I HDACs, particularly HDAC1 and HDAC2, over HDAC3.[1][2][3][4] This is evident from its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower IC50 values indicate greater potency.
Beyond thermodynamic selectivity (measured by IC50), this compound exhibits significant kinetic selectivity. This refers to the binding kinetics, specifically the inhibitor's residence time on the enzyme. This compound displays a 7-fold longer half-life on HDAC2 compared to HDAC1, indicating a much more stable and prolonged interaction with HDAC2.[1][3][5] This kinetic profile is a key feature, suggesting that this compound may exert a more sustained inhibitory effect on HDAC2 in a biological system.
Quantitative Comparison of this compound's Inhibitory Activity
The following table summarizes the IC50 values of this compound against Class I HDAC isoforms, providing a clear comparison of its potency.
| HDAC Isoform | This compound IC50 (nM) | Selectivity Fold (vs. HDAC3) |
| HDAC1 | 29[2][3][4][6] | ~37.6x |
| HDAC2 | 62[2][3][4][6] | ~17.6x |
| HDAC3 | 1090[2][3][4][6] | 1x |
Data compiled from multiple sources indicating consistent findings.
Visualizing Key Concepts
To better illustrate the underlying principles, the following diagrams depict the HDAC signaling pathway and the experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
The determination of this compound's selectivity involves robust biochemical assays. Below is a detailed methodology representative of the experiments used to generate the comparison data.
Protocol: In Vitro HDAC Enzymatic Assay for IC50 Determination
This protocol outlines the steps for measuring the inhibitory activity of a compound against specific recombinant HDAC isoforms using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence plate reader.
2. Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only control (vehicle) and a no-enzyme control.
-
-
Enzyme Reaction:
-
In the wells of the microplate, add the diluted this compound or vehicle control.
-
Add the specific recombinant HDAC enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
-
Incubation and Development:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Incubate for an additional 15-20 minutes at 37°C to allow the fluorescent signal to develop fully.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Protocol: Kinetic Binding Analysis
To determine the kinetic selectivity (residence time), more complex experiments such as progression curve analyses are performed. These assays monitor the enzymatic reaction continuously over several hours at various inhibitor concentrations to determine the on-rate and off-rate of the inhibitor, from which the residence time (half-life) can be calculated.[1]
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. web.mit.edu [web.mit.edu]
- 6. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
A Cross-Study Comparison of BRD4884's Effects on Memory: A Guide for Researchers
An Objective Analysis of the Kinetically Selective HDAC2 Inhibitor, BRD4884, in the Context of Preclinical Memory Rescue Studies, with a Comparative Look at Other Histone Deacetylase (HDAC) Inhibitors.
This guide provides a comprehensive comparison of the effects of this compound on memory, placed in context with other notable histone deacetylase (HDAC) inhibitors. This compound is a potent, brain-penetrant, and kinetically selective inhibitor of HDAC2, an enzyme implicated in the negative regulation of memory formation. By inhibiting HDAC2, this compound aims to restore histone acetylation levels, thereby facilitating the expression of genes crucial for synaptic plasticity and cognitive function. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies investigating the effects of this compound and other selected HDAC inhibitors on memory performance in mouse models of neurodegeneration. The primary endpoint presented is the percentage of freezing time in the contextual fear conditioning paradigm, a widely used behavioral assay to assess fear-associated memory.
| Compound | Mouse Model | Dosage and Administration | Memory Assay | % Freezing (Vehicle Control) | % Freezing (Treated) | Key Findings |
| This compound | CK-p25 | 10 mg/kg, i.p., daily for 10 days | Contextual Fear Conditioning | ~20% | ~40% | Rescued memory deficits associated with p25-induced neurodegeneration.[1] |
| Sodium Butyrate | 5xFAD | 15 mg/kg/day in diet for 12 weeks | Contextual Fear Conditioning | Not explicitly stated, but treatment led to a 25% increase in fear response. | Not explicitly stated, but treatment led to a 25% increase in fear response. | Reduced brain amyloid-β levels and improved cognitive performance.[2][3][4] |
| SAHA (Vorinostat) | APP/PS1 | Not specified | Contextual Fear Conditioning | ~15% | ~35% | Rescued contextual freezing performance to wild-type values.[5] |
| RGFP966 | APP/PS1 | 30 mg/kg, i.p., daily for 12 days | Contextual Fear Conditioning | No significant rescue of memory impairments was observed. | No significant rescue of memory impairments was observed. | Did not rescue memory impairments in this model. |
Signaling Pathway of this compound
This compound exerts its pro-cognitive effects by selectively inhibiting histone deacetylase 2 (HDAC2). This inhibition leads to an increase in the acetylation of histones, particularly at lysine residues H3K9 and H4K12. The increased acetylation results in a more relaxed chromatin structure, allowing for the transcriptional activation of genes essential for synaptic plasticity and memory formation, ultimately leading to improved cognitive function.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02130D [pubs.rsc.org]
- 2. Sodium butyrate reduces brain amyloid-β levels and improves cognitive memory performance in an Alzheimer’s disease transgenic mouse model at an early disease stage | AlzPED [alzped.nia.nih.gov]
- 3. Sodium Butyrate Reduces Brain Amyloid-β Levels and Improves Cognitive Memory Performance in an Alzheimer's Disease Transgenic Mouse Model at an Early Disease Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dysregulation of Histone Acetylation in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD4884 and Trichostatin A on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors: BRD4884 and Trichostatin A (TSA). By examining their mechanisms of action, selectivity, and impact on histone acetylation, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs and drug development programs.
Introduction to HDAC Inhibitors: this compound and Trichostatin A
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression. Inhibitors of HDACs (HDACis) are powerful tools for studying the role of histone acetylation in various biological processes and are actively being investigated as therapeutic agents for a range of diseases, including cancer and neurological disorders.
This compound is a potent and brain-penetrant HDAC inhibitor known for its kinetic selectivity. It is a valuable tool for investigating the specific roles of HDAC1 and HDAC2 in cellular processes.
Trichostatin A (TSA) is a classic, potent, and widely studied pan-HDAC inhibitor that targets a broad range of Class I and II HDACs. Its extensive characterization makes it a common reference compound in epigenetic research.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and Trichostatin A against various HDAC isoforms. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Target HDAC | IC50 / Ki | Source |
| This compound | HDAC1 | 29 nM (IC50) | [1] |
| HDAC2 | 62 nM (IC50) | [1] | |
| HDAC3 | 1.09 µM (IC50) | [1] | |
| Trichostatin A | Pan-HDAC (Class I/II) | ~20 nM (IC50 for HDACs 1, 3, 4, 6, 10) | N/A |
| HDAC1 | - | N/A | |
| HDAC3 | - | N/A | |
| HDAC4 | - | N/A | |
| HDAC6 | - | N/A | |
| HDAC10 | - | N/A |
Mechanism of Action and Cellular Effects
Both this compound and TSA function by inhibiting the enzymatic activity of HDACs, leading to an accumulation of acetylated histones. This hyperacetylation results in a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby altering gene expression.
This compound exhibits kinetic selectivity, with a longer residence time on HDAC2 compared to HDAC1.[2] This property may allow for a more sustained inhibition of HDAC2-mediated processes. Studies have shown that this compound treatment leads to a significant increase in the acetylation of specific histone residues, namely H3K9 and H4K12.[1][2][3]
Trichostatin A , as a pan-HDAC inhibitor, induces a more global increase in histone acetylation, affecting a wider range of lysine residues on histones H3 and H4.[4] This broad activity can lead to widespread changes in gene expression, affecting numerous cellular pathways.
The downstream consequences of HDAC inhibition by both compounds include the induction of cell cycle arrest, differentiation, and apoptosis. The activation of apoptotic pathways is a key mechanism for the anti-cancer effects of HDAC inhibitors.
Signaling Pathway: HDAC Inhibition and Apoptosis
The inhibition of HDACs by compounds like this compound and Trichostatin A can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the general mechanism.
Caption: General signaling pathway of HDAC inhibition leading to apoptosis.
Experimental Protocol: Western Blot for Histone Acetylation
This protocol outlines a standard Western blot procedure to assess the levels of histone acetylation in cultured cells following treatment with this compound or Trichostatin A.
Materials:
-
Cell culture reagents
-
This compound and Trichostatin A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, Trichostatin A, or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the acetylated histone mark of interest and a loading control (e.g., total histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of this compound and Trichostatin A.
Caption: Comparative experimental workflow for analyzing histone acetylation.
Conclusion
Both this compound and Trichostatin A are potent inhibitors of histone deacetylases that induce histone hyperacetylation and subsequent changes in gene expression, ultimately leading to cellular effects such as apoptosis. The key distinction lies in their selectivity: this compound offers a more targeted approach with its kinetic preference for HDAC2, making it a valuable tool for dissecting the specific functions of this isoform. In contrast, Trichostatin A's broad-spectrum inhibition provides a more global perturbation of histone acetylation, which can be useful for studying the overall consequences of HDAC inhibition.
The choice between these two compounds will depend on the specific research question. For studies aiming to understand the role of HDAC2 in a particular biological context, this compound would be the more appropriate choice. For more general investigations into the effects of histone hyperacetylation or for use as a positive control for HDAC inhibition, Trichostatin A remains a reliable and well-characterized option. This guide provides the foundational data and protocols to aid researchers in designing and interpreting their experiments effectively.
References
- 1. primescholars.com [primescholars.com]
- 2. Histone Deacetylases and Their Isoform-Specific Inhibitors in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of BRD4884 in the Landscape of Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD4884, a novel histone deacetylase (HDAC) inhibitor, against a selection of established nootropic compounds. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective mechanisms of action, supporting experimental data, and the methodologies employed in their evaluation. This document is intended to facilitate an informed assessment of this compound's therapeutic potential in the context of existing cognitive enhancers.
Introduction to this compound and Comparative Nootropics
This compound is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2)[1]. Its emergence as a potential nootropic stems from the growing body of evidence implicating epigenetic mechanisms, particularly histone acetylation, in learning and memory[1]. By inhibiting HDAC2, this compound aims to enhance cognitive function by increasing histone acetylation, thereby promoting the expression of genes associated with synaptic plasticity and memory formation.
This guide will compare this compound with four other nootropics, each representing a different mechanistic class:
-
Piracetam: The original "nootropic," believed to modulate membrane fluidity and neurotransmitter systems.
-
Modafinil: A wakefulness-promoting agent that influences multiple neurotransmitter systems, including dopamine, norepinephrine, and glutamate.
-
Aniracetam: A racetam compound that modulates AMPA receptors and cholinergic and glutamatergic neurotransmission.
-
Huperzine A: A natural acetylcholinesterase inhibitor that increases acetylcholine levels in the brain.
Comparative Analysis of Mechanisms of Action and Efficacy
The therapeutic potential of a nootropic agent is intrinsically linked to its mechanism of action and its demonstrated efficacy in preclinical and clinical studies. The following sections and tables provide a comparative overview of this compound and the selected nootropics.
Mechanism of Action
The distinct mechanisms of action of these compounds are summarized below:
| Compound | Primary Mechanism of Action |
| This compound | Selective inhibition of Histone Deacetylase 2 (HDAC2), leading to increased histone acetylation and enhanced expression of memory-related genes[1]. |
| Piracetam | Modulates membrane fluidity, enhances neurotransmitter release (e.g., acetylcholine), and improves mitochondrial function. The precise mechanism is not fully elucidated. |
| Modafinil | Primarily acts as a dopamine reuptake inhibitor. It also increases levels of norepinephrine, serotonin, glutamate, and histamine, while decreasing GABA levels. |
| Aniracetam | Positive allosteric modulator of AMPA receptors. It also appears to modulate cholinergic and glutamatergic systems. |
| Huperzine A | Potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft. |
Preclinical Efficacy Data
The following table summarizes key quantitative data from preclinical studies, providing a basis for comparing the cognitive-enhancing effects of these compounds. It is important to note that direct comparisons are challenging due to variations in experimental models and methodologies.
| Compound | Animal Model | Behavioral Assay | Key Findings |
| This compound | CK-p25 mice (neurodegeneration model) | Contextual Fear Conditioning | Rescued memory deficits associated with neurodegeneration. Specific quantitative data on the percentage of freezing behavior is detailed in the primary literature[1]. |
| Piracetam | Various models of cognitive impairment (e.g., chemically-induced amnesia) | Passive Avoidance, Morris Water Maze | Improves performance in various memory tasks, though results can be variable. |
| Modafinil | Rodent models | Various cognitive tasks | Enhances performance in tasks requiring attention and executive function. |
| Aniracetam | Rodent models | Novel Object Recognition, Passive Avoidance | Demonstrates anxiolytic and cognitive-enhancing effects in some studies. |
| Huperzine A | Rodent models of cognitive impairment | Morris Water Maze, Passive Avoidance | Improves memory and learning deficits in various models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key behavioral assays used to evaluate the nootropic potential of the discussed compounds.
Contextual Fear Conditioning
This test assesses fear-associated learning and memory.
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, enclosed in a sound-attenuating cubicle. A distinct context is created using visual, tactile, and olfactory cues.
Procedure:
-
Habituation (Day 1): Mice are placed in the conditioning chamber and allowed to explore freely for a set period (e.g., 5 minutes) without any stimuli.
-
Conditioning (Day 2): Mice are returned to the same chamber. After an initial exploration period, a neutral conditioned stimulus (CS), such as a tone, is presented, which co-terminates with a mild, aversive unconditioned stimulus (US), typically a footshock. This pairing is usually repeated.
-
Contextual Fear Memory Test (Day 3): Mice are placed back into the original conditioning chamber (the context). No shock is delivered. The primary measure is "freezing" behavior (the complete absence of movement except for respiration), which is quantified as a percentage of the total observation time. Increased freezing time indicates a stronger memory of the aversive context.
-
Cued Fear Memory Test (Optional, Day 4): To assess memory for the specific cue, mice are placed in a novel context with different sensory cues. After an acclimation period, the original auditory cue (CS) is presented without the shock. Freezing behavior is measured during the cue presentation.
Morris Water Maze
This assay evaluates spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (Days 1-5): Mice are placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded. This is typically repeated for several trials each day.
-
Probe Trial (Day 6): The escape platform is removed from the pool, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates good spatial memory.
-
Visible Platform Trial (Optional): To control for non-mnemonic factors (e.g., motivation, motor deficits), the platform is made visible. The mouse should quickly swim to the visible platform.
Novel Object Recognition
This test assesses recognition memory.
Apparatus: An open-field arena. A set of different objects that the mice can interact with.
Procedure:
-
Habituation (Day 1): Mice are allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization/Training Phase (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A healthy mouse with intact recognition memory will spend significantly more time exploring the novel object. The discrimination index (time at novel object - time at familiar object) / (total exploration time) is a key metric.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in promoting cognitive enhancement.
Caption: Workflow for the contextual fear conditioning behavioral assay.
Conclusion
This compound represents a promising therapeutic avenue for cognitive enhancement through its targeted epigenetic mechanism. Its ability to selectively inhibit HDAC2 offers a potentially more refined approach compared to broader-acting nootropics. However, a comprehensive evaluation of its therapeutic potential necessitates further research, including direct comparative studies against other nootropics using standardized behavioral paradigms and, eventually, well-controlled clinical trials. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug development professionals as they explore the potential of this compound and other novel cognitive enhancers.
References
A Side-by-Side Assessment of BRD4884 and Sodium Butyrate as In Vivo Research Tools
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BRD4884 and sodium butyrate, two prominent histone deacetylase (HDAC) inhibitors utilized in in vivo research. This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and key characteristics.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modulators that play a crucial role in regulating gene expression by altering chromatin structure. Among these, this compound and sodium butyrate are widely used in preclinical research to investigate the therapeutic potential of HDAC inhibition in various disease models. This compound is a potent and selective, brain-penetrant inhibitor of class I HDACs, particularly HDAC1 and HDAC2.[1][2][3] In contrast, sodium butyrate is a short-chain fatty acid and a less potent, broad-spectrum HDAC inhibitor.[4][5] This guide offers a detailed comparison of their in vivo applications, supported by experimental data and protocols.
Mechanism of Action
Both this compound and sodium butyrate exert their primary effects by inhibiting HDAC enzymes, leading to an increase in histone acetylation and subsequent modulation of gene expression.[1][5] However, their selectivity and potency differ significantly.
This compound is a potent inhibitor of class I HDACs with nanomolar efficacy against HDAC1 and HDAC2.[2][6] It exhibits kinetic selectivity with a longer residence time on HDAC2 compared to HDAC1.[3] This specificity makes it a valuable tool for dissecting the roles of individual HDAC isoforms in biological processes.
Sodium butyrate is a non-selective HDAC inhibitor, affecting most HDACs with the exception of class III HDACs and class II HDAC6 and HDAC10.[4] Its mechanism extends beyond HDAC inhibition, as it also acts as an energy source for colonocytes and influences various signaling pathways, including NF-κB and inflammatory responses.[7][8]
In Vivo Performance: A Tabular Comparison
The following tables summarize the key in vivo characteristics and experimental data for this compound and sodium butyrate, compiled from various preclinical studies.
Table 1: General In Vivo Properties
| Feature | This compound | Sodium Butyrate |
| Target Selectivity | Selective for Class I HDACs (HDAC1, HDAC2)[1][2][6] | Broad-spectrum (most HDACs except III, IIb)[4] |
| Potency (IC50) | HDAC1: ~29 nM, HDAC2: ~62 nM, HDAC3: ~1.09 µM[1][2] | HDAC1: ~0.3 mM, HDAC2: ~0.4 mM |
| Brain Penetrance | Yes, brain-to-plasma ratio of 1.29[9] | Yes |
| Reported In Vivo Models | Mouse models of neurodegeneration[1][2] | Rodent models of inflammation, cancer, colitis, neurobehavioral studies[7][10][11][12] |
| Potential Side Effects | Not extensively reported in cited studies | High doses can induce a stress-like response[10] |
Table 2: In Vivo Efficacy and Dosing
| Parameter | This compound | Sodium Butyrate |
| Typical Dosage Range | 1-10 mg/kg (i.p.)[1][2] | 200-1200 mg/kg (gavage or i.p.)[10][13] |
| Dosing Frequency | Daily[1][2] | Daily or every other day[13] |
| Observed In Vivo Effects | - Rescued memory deficits in CK-p25 mice[1][2]- Increased hippocampal histone acetylation[1] | - Anti-inflammatory effects[11][14]- Improved gut barrier integrity[7]- Reduced atherosclerosis in ApoE-deficient mice[11][14]- Can induce HSV-1 reactivation in mice[15] |
| Pharmacokinetics (Mouse) | Half-life of 0.9 hours[9][16] | Not specified in the provided results |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental workflows for in vivo studies involving this compound and sodium butyrate.
This compound in a Neurodegeneration Mouse Model
-
Animal Model: CK-p25 mice, which exhibit forebrain-specific expression of p25, leading to neurodegeneration.[2]
-
Grouping: Mice are randomly assigned to a vehicle control group or a this compound treatment group.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 1-10 mg/kg daily for a specified period (e.g., 10 days).[2]
-
Behavioral Assessment: Contextual fear conditioning is used to assess memory function.[2]
-
Tissue Collection and Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) is collected. Western blotting is performed to measure levels of acetylated histones (e.g., H4K12, H3K9) to confirm target engagement.[1][2]
Sodium Butyrate in an Atherosclerosis Mouse Model
-
Animal Model: ApoE-deficient mice, which are prone to developing atherosclerosis.[11]
-
Grouping: Mice are divided into a control group receiving a standard diet and a treatment group receiving a diet supplemented with 1% sodium butyrate.[11]
-
Drug Administration: Sodium butyrate is administered via the diet for a period of several weeks (e.g., 10 weeks).[11]
-
Physiological Assessment: Oral glucose tolerance tests (OGTT) and insulin sensitivity tests (IST) may be performed.[11]
-
Tissue Collection and Analysis: The aorta and aortic root are collected to assess atherosclerotic lesion area. Immunohistochemistry can be used to analyze inflammatory markers (e.g., CCL2, VCAM-1) and plaque stability components (e.g., collagen, MMP-2).[11]
Concluding Remarks
The choice between this compound and sodium butyrate for in vivo research should be guided by the specific scientific question. This compound offers high potency and selectivity for class I HDACs, making it an excellent tool for investigating the specific roles of HDAC1 and HDAC2, particularly in neurological models where brain penetrance is critical.[1][3]
Sodium butyrate, while less potent and non-selective, provides a broader impact on cellular processes beyond HDAC inhibition.[4][8] Its relevance as a gut microbiota metabolite makes it particularly interesting for studies on the gut-brain axis, inflammation, and metabolic diseases.[7][17] Researchers should be mindful of its broader effects and the potential for off-target (non-HDAC mediated) activities, as well as the observation that high doses can elicit a stress response in animal models.[10]
This guide provides a foundational comparison to aid in the selection and design of in vivo experiments utilizing these two important HDAC inhibitors. Researchers are encouraged to consult the primary literature for more detailed protocols and context-specific applications.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrate and obesity: Current research status and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium Butyrate: a Chemical Inducer of In Vivo Reactivation of Herpes Simplex Virus Type 1 in the Ocular Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 17. natu.care [natu.care]
Safety Operating Guide
Proper Disposal of BRD4884: A Guide for Laboratory Professionals
For immediate release – This document provides essential guidance on the proper disposal procedures for BRD4884, a potent histone deacetylase (HDAC) inhibitor used in biomedical research. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety and chemical handling.
Summary of Key Disposal Information
All personnel handling this compound must be familiar with the information presented in the Safety Data Sheet (SDS) before commencing any work. The following table summarizes critical information for the safe disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide | Cayman Chemical |
| CAS Number | 1404559-91-6 | Cayman Chemical |
| Physical State | Solid (powder) | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Store at -20°C as a powder. Solutions in solvent should be stored at -80°C. | MedchemExpress |
| Primary Hazard | The specific toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. | General Chemical Safety Guidance |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation. | MedchemExpress |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, must be conducted in accordance with institutional and local regulations for chemical waste. The following is a general procedural outline.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid (e.g., weighing papers, spatulas), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) and any subsequent dilutions must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Non-reusable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes) should be placed in a designated solid waste container.
2. Decontamination of Reusable Labware:
-
Glassware and other reusable equipment should be decontaminated.
-
A preliminary rinse with a suitable organic solvent in which this compound is soluble (such as ethanol or acetone) can be used. This rinsate must be collected as hazardous liquid waste.
-
Following the initial solvent rinse, wash the labware thoroughly with soap and water.
3. Packaging and Labeling:
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is a liquid waste. Include the date of accumulation.
4. Storage and Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
